molecular formula C24H26N2O6 B1661756 Aloc-L-Orn(Fmoc)-OH CAS No. 947401-27-6

Aloc-L-Orn(Fmoc)-OH

Cat. No.: B1661756
CAS No.: 947401-27-6
M. Wt: 438.5
InChI Key: KFSBEJCNHHQQBT-NRFANRHFSA-N
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Description

Aloc-L-Orn(Fmoc)-OH is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality Aloc-L-Orn(Fmoc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aloc-L-Orn(Fmoc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-2-14-31-24(30)26-21(22(27)28)12-7-13-25-23(29)32-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,26,30)(H,27,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSBEJCNHHQQBT-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801133288
Record name N5-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N2-[(2-propen-1-yloxy)carbonyl]-L-ornithine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947401-27-6
Record name N5-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N2-[(2-propen-1-yloxy)carbonyl]-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947401-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N5-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N2-[(2-propen-1-yloxy)carbonyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Deep Dive: The Strategic Use of Aloc-Protected Alpha-Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Third Dimension" of Orthogonality

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the dichotomy of Fmoc (base-labile) and Boc (acid-labile) strategies dominates. However, complex peptide engineering—such as the synthesis of cyclic peptides, antibody-drug conjugates (ADCs), and stapled peptides—requires a "third dimension" of protection.

The Allyloxycarbonyl (Aloc) protecting group serves this critical role.[1][2] Stable to both trifluoroacetic acid (TFA) and piperidine, Aloc provides true orthogonality, allowing for the selective unmasking of specific amino acid side chains or termini without disturbing the growing peptide chain or the resin linkage.

This guide details the mechanistic underpinnings, experimental protocols, and strategic applications of Aloc chemistry, designed for researchers requiring high-fidelity manipulation of peptide structures.

Mechanistic Foundation: The Tsuji-Trost Reaction[1][3][4]

The removal of the Aloc group is not a simple acid/base hydrolysis but a transition-metal-catalyzed allyl transfer, governed by the Tsuji-Trost reaction . Understanding this mechanism is vital for troubleshooting incomplete deprotections.

  • Coordination: Palladium(0) coordinates with the alkene of the allyl carbamate.

  • Oxidative Addition: The complex undergoes oxidative addition, expelling the carbamate anion and forming a cationic

    
    -
    
    
    
    -allyl palladium complex.[3]
  • Decarboxylation: The carbamate anion spontaneously decarboxylates, releasing CO

    
     and generating a free amine anion.
    
  • Nucleophilic Capture (Scavenging): A nucleophilic scavenger (e.g., Phenylsilane) attacks the

    
    -allyl complex, regenerating the Pd(0) catalyst and producing an inert allyl byproduct.
    

Critical Insight: Without an adequate scavenger, the


-allyl complex can re-react with the liberated amine, leading to 

-allylation (an irreversible alkylation).
Diagram 1: Catalytic Cycle of Aloc Deprotection[1]

Aloc_Mechanism Start Aloc-Peptide-Resin Complex Pd-Alkene Coordinate Start->Complex + Pd(0) Pd0 Pd(PPh3)4 (Catalyst) Pd0->Complex PiAllyl η3-π-Allyl Pd Complex + Carbamate Anion Complex->PiAllyl Oxidative Addition Decarb Decarboxylation (-CO2) PiAllyl->Decarb Byproduct Allyl-Scavenger Byproduct PiAllyl->Byproduct Scavenger Attack Amine Free Amine (Peptide-NH2) Decarb->Amine Release Scavenger Scavenger (PhSiH3) Scavenger->Byproduct Byproduct->Pd0 Regeneration of Pd(0)

Caption: The Tsuji-Trost catalytic cycle for Aloc removal. Note the regeneration of Pd(0) dependent on the scavenger.

Experimental Protocols

The following protocols are optimized for standard 0.1 mmol scale synthesis on polystyrene or PEG-based resins (e.g., Rink Amide, Wang).

Protocol A: Standard Phenylsilane Method (Recommended)

This method uses Phenylsilane (PhSiH


) as a hydride donor. It is superior to dimedone because it is faster and avoids the formation of insoluble crystalline byproducts often seen with cyclic 1,3-dicarbonyl scavengers.

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ][4][5][6]
  • Scavenger: Phenylsilane (PhSiH

    
    )
    
  • Solvent: Dry Dichloromethane (DCM)[5]

Step-by-Step:

  • Preparation: In a vial, dissolve Pd(PPh

    
    )
    
    
    
    (0.1 – 0.2 eq) in dry DCM. Note: The solution should be bright yellow. If it is green or black, the catalyst is oxidized.
  • Scavenger Addition: Add PhSiH

    
     (10 – 20 eq) to the catalyst solution.
    
  • Reaction: Add the mixture to the pre-swollen resin.

  • Agitation: Shake gently under an inert atmosphere (Argon/Nitrogen) for 30 minutes. Crucial: Oxygen poisons the catalyst.

  • Repetition: Drain and repeat the procedure once with fresh reagents to ensure quantitative removal.

  • Washing: Wash resin with DCM (3x), DMF (3x), and DCM (3x).

Protocol B: Borane-Dimethylamine Complex (Alternative)

Useful if Phenylsilane is unavailable or if specific side-chain sensitivities exist.

  • Dissolve Pd(PPh

    
    )
    
    
    
    (0.2 eq) and Borane-Dimethylamine complex (BH
    
    
    ·NHMe
    
    
    , 5 eq) in DCM.
  • Add to resin and agitate for 15 minutes.

  • Repeat twice.

Protocol C: Palladium Removal (The "Black Resin" Fix)

Residual palladium binds tightly to sulfur (Met, Cys) and free amines, causing "black resin" and contaminating the final peptide.

Wash Cocktail:

  • 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF.

  • Procedure: Wash the resin 3-4 times (5 mins each) with the DDC solution until the washings are colorless, followed by extensive DMF washes.

Scavenger Comparison Table
ScavengerTypeProsCons
Phenylsilane Hydride DonorFast kinetics; soluble byproducts; highly efficient.Silane waste; flammable.
Dimedone C-NucleophileClassic method; mild.Slower; forms insoluble crystals that clog frits.
NDMBA C-NucleophileOdorless; water-soluble byproducts; "Green" option.More expensive than silanes.
Morpholine N-NucleophileCheap; readily available.Risk of N-allylation (competes with peptide amine).

Strategic Applications

Cyclic Peptide Synthesis (Head-to-Tail)

The most potent use of Aloc is in the synthesis of head-to-tail cyclic peptides on-resin. By using an Fmoc-Glu-ODmab or Fmoc-Asp-OAllyl side-chain anchor, or by protecting the C-terminal amino acid as an allyl ester and the N-terminus with Aloc, one can selectively deprotect both ends while the peptide remains anchored to the resin via a side chain.

Diagram 2: On-Resin Cyclization Workflow

Cyclization_Workflow Linear Linear Assembly (Fmoc-SPPS) Selective Selective Deprotection (Pd(0) / PhSiH3) Linear->Selective Aloc/Allyl Removal Cyclize Cyclization (PyBOP / DIEA) Selective->Cyclize Free NH2 & COOH Global Global Cleavage (TFA / Scavengers) Cyclize->Global Resin Cleavage Final Cyclic Peptide Global->Final

Caption: Workflow for synthesizing head-to-tail cyclic peptides using orthogonal Aloc/Allyl protection.

Modification of "Difficult" Sequences

Aloc-protected dipeptides (e.g., pseudoproline derivatives or isoacyl dipeptides) can be introduced to disrupt beta-sheet aggregation during the synthesis of amyloidogenic peptides. Once the difficult sequence is assembled, the Aloc group is removed to restore the native peptide structure (in the case of O-to-N acyl shifts).

Late-Stage Functionalization

For peptides requiring sensitive fluorophores or radiolabels, the Aloc group allows the installation of these moieties on-resin just prior to cleavage.

  • Example: Lys(Aloc) is incorporated at position

    
    . After full chain assembly, Aloc is removed, and a FITC fluorophore is coupled to the Lysine epsilon-amine. This prevents the fluorophore from being subjected to repeated piperidine exposure during chain elongation.
    

Troubleshooting & Optimization

Problem: Incomplete Deprotection
  • Cause: Oxidation of Pd(0) to Pd(II) (solution turns black/green) or insufficient scavenger.

  • Solution: Ensure strict anaerobic conditions. Bubble Argon through the solvent for 10 minutes before adding the catalyst. Use fresh catalyst. Increase reaction time to 1 hour.

Problem: N-Allylation (Alkylation of the amine)
  • Cause: "Soft" nucleophile (like morpholine) used, or insufficient scavenger excess.

  • Solution: Switch to Phenylsilane (a hard nucleophile/hydride donor).[1] It reacts much faster with the

    
    -allyl complex than the liberated amine does.
    
Problem: "Black" Resin after Deprotection
  • Cause: Palladium precipitation on the resin matrix.

  • Solution: Do not proceed to TFA cleavage yet. Perform the DDC wash (Protocol C) described above. Alternatively, wash with 0.5% sodium diethyldithiocarbamate in DMF.

References

  • Thieriet, N., et al. (2000). "Solid-phase synthesis of 'head-to-tail' cyclic peptides using the allyloxycarbonyl (Aloc) / allyl strategy." Tetrahedron Letters, 41(12), 2097-2101. Link

  • Biotage. (2023).[7][8][9] "Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?" The Peptide Synthesis Blog. Link

  • Gomez-Martinez, P., et al. (1999). "N-Alloc protecting group in solid phase peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1, (20), 2871-2874. Link

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[2][5][7][9][] Chemical Reviews, 109(6), 2455-2504. Link

  • Dangles, O., et al. (1987). "Selective cleavage of the allyl and allyloxycarbonyl groups in the presence of the Fmoc group." Journal of Organic Chemistry, 52(22), 4984-4993. Link

Sources

Difference between Aloc-L-Orn(Fmoc)-OH and Fmoc-L-Orn(Aloc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Fmoc-L-Orn(Aloc)-OH vs. Aloc-L-Orn(Fmoc)-OH

Executive Summary

In solid-phase peptide synthesis (SPPS), the distinction between Fmoc-L-Orn(Aloc)-OH and Aloc-L-Orn(Fmoc)-OH is not merely structural—it is strategic.[1] While both molecules share the same chemical formula (


) and protecting groups, their positional isomerism dictates two completely different synthetic pathways.
  • Fmoc-L-Orn(Aloc)-OH is the industry standard for Side-Chain Modification .[1] It allows for linear backbone elongation followed by selective side-chain deprotection for cyclization (lactam bridges) or derivatization.[1]

  • Aloc-L-Orn(Fmoc)-OH is the specialist reagent for Branched Peptide Synthesis .[1] It keeps the N-terminus "capped" with a base-stable group while exposing the side-chain amine for the growth of secondary peptide chains (dendrimers or MAPs).[1]

This guide details the chemical logic, experimental workflows, and self-validating protocols for utilizing these orthogonal pairs effectively.

Part 1: Structural & Chemical Fundamentals

The core difference lies in which amine—


 (alpha) or 

(delta)—is susceptible to base-mediated deprotection (Piperidine) versus metal-catalyzed deprotection (Palladium).[1]
1.1 The Orthogonal Logic
  • Fmoc Group: Removed by 20% Piperidine (Base).

  • Alloc (Aloc) Group: Stable to Piperidine and TFA.[2] Removed by

    
     (Neutral/Metal).[1]
    
Reagent

-Amine Protection

-Amine Protection
Primary Application
Fmoc-L-Orn(Aloc)-OH Fmoc (Base Labile)Alloc (Pd Labile)Cyclization (Head-to-Side or Side-to-Side)
Aloc-L-Orn(Fmoc)-OH Alloc (Pd Labile)Fmoc (Base Labile)Branching (Growing chains off the side-chain)
1.2 Visualizing the Isomers

Structures cluster_0 Standard: Fmoc-L-Orn(Aloc)-OH cluster_1 Inverse: Aloc-L-Orn(Fmoc)-OH node_A Alpha-Amine (Fmoc Protected) node_B Ornithine Core node_A->node_B Base Labile (Chain Growth) node_C Delta-Amine (Alloc Protected) node_B->node_C Pd Labile (Side Chain Mod) node_X Alpha-Amine (Alloc Protected) node_Y Ornithine Core node_X->node_Y Pd Labile (N-Term Capping) node_Z Delta-Amine (Fmoc Protected) node_Y->node_Z Base Labile (Branch Growth)

Figure 1: Structural logic of the two isomers. Red indicates base-lability (standard SPPS growth), while Blue indicates Pd-lability (orthogonal protection).[1]

Part 2: Fmoc-L-Orn(Aloc)-OH (The Cyclizer)

This derivative is used when the main peptide chain must be built linearly, and the ornithine side-chain is reserved for a specific "event" later in the synthesis—most commonly the formation of a lactam bridge (cyclization) with an Aspartic or Glutamic acid residue.

2.1 The Workflow: On-Resin Cyclization
  • Coupling: Incorporate Fmoc-L-Orn(Aloc)-OH into the sequence.[1]

  • Elongation: Continue standard Fmoc SPPS to build the full linear sequence.

  • Selective Deprotection: Treat the resin with Palladium(0) to remove the Alloc group without cleaving the peptide from the resin or removing the N-terminal Fmoc.

  • Cyclization: React the now-free

    
    -amine with a free carboxyl group (e.g., from an Alloc-protected Asp/Glu that was also deprotected) using PyBOP/DIEA.[1]
    

Cyclization Step1 1. Linear Synthesis (Fmoc-SPPS) Step2 2. Alloc Removal (Pd(PPh3)4 + PhSiH3) Step1->Step2 Full chain assembled Step3 3. On-Resin Cyclization (PyBOP/DIEA) Step2->Step3 Side chains exposed Step4 4. Final Cleavage (TFA) Step3->Step4 Lactam bridge formed

Figure 2: The standard workflow for lactam bridge formation using Fmoc-L-Orn(Aloc)-OH.

2.2 Protocol: Alloc Removal (Palladium Method)

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (0.1 – 0.25 eq).[1]
    
  • Scavenger: Phenylsilane (

    
    ) (10 – 20 eq). Note: Phenylsilane is preferred over Morpholine as it is odorless and more efficient.
    
  • Solvent: Dry DCM (Dichloromethane).

Step-by-Step:

  • Wash: Wash resin 3x with DCM (Alloc removal works best in non-polar solvents).

  • Prepare Cocktail: Dissolve

    
     and Phenylsilane in DCM. Critical: Do this under Argon/Nitrogen; the catalyst is air-sensitive.[1]
    
  • Reaction: Add solution to resin. Agitate gently for 30 minutes.

  • Repeat: Drain and repeat the reaction with fresh cocktail for another 30 minutes to ensure completion.

  • Wash (Critical):

    • 3x DCM

    • 3x 0.5% Sodium Diethyldithiocarbamate (in DMF) – This removes Palladium "black" deposits from the resin.

    • 5x DMF.

Part 3: Aloc-L-Orn(Fmoc)-OH (The Brancher)[1]

This derivative is the "inverse" architect. It is used when the ornithine residue acts as a branch point .[3] You want to grow a peptide chain off the side chain while keeping the N-terminus protected.[1]

3.1 The Workflow: Dendrimer/Branched Synthesis
  • Coupling: Attach Aloc-L-Orn(Fmoc)-OH to the resin (or the growing chain).[1]

  • Branch Growth: Treat with 20% Piperidine. This removes the side-chain Fmoc but leaves the

    
    -Alloc  intact.[1]
    
  • Extension: Perform standard Fmoc SPPS. The new amino acids will couple to the ornithine side-chain (

    
    -amine).[1]
    
  • N-Terminus Activation (Optional): Once the branch is finished, use Palladium to remove the

    
    -Alloc group if you need to extend the main chain further or cap it.
    

Branching Start Resin-Orn(Fmoc)-Alloc Deprotect Piperidine Treatment Start->Deprotect Removes Side-Chain Fmoc Branch Resin-Orn(NH2)-Alloc Deprotect->Branch Alpha-Alloc stays intact Grow Grow Branch via Fmoc-SPPS Branch->Grow Extends off Delta-Amine Final Branched Peptide Grow->Final

Figure 3: Inverse strategy for growing peptide branches off the Ornithine side chain.

3.2 Protocol: Selective Fmoc Removal (in presence of Alloc)

Reagents:

  • 20% Piperidine in DMF.[4]

Self-Validating Check:

  • The Alloc group is completely stable to Piperidine.

  • Validation Step: After Fmoc removal, perform a Kaiser Test (Ninhydrin). It should be Positive (Blue) , indicating the side-chain amine is free.

  • Note: If you were to treat with Pd(0) at this stage, the Kaiser test would be positive for the Alpha-amine. The orthogonality allows you to control exactly which amine reacts.

Part 4: Comparative Data & Stability
ParameterFmoc-L-Orn(Aloc)-OHAloc-L-Orn(Fmoc)-OH
Stability in 20% Piperidine Unstable (Fmoc removed)Stable (Alloc intact)
Stability in 50% TFA Stable Stable
Stability in Pd(0)/PhSiH3 Stable (Fmoc intact)Unstable (Alloc removed)
Primary Use Case Cyclic Peptides, StaplingBranched Peptides, MAPs
Cost Lower (Standard production)Higher (Specialty synthesis)
Part 5: Troubleshooting & Expert Tips
5.1 The "Black Resin" Problem (Palladium)

When removing Alloc, the resin often turns grey or black due to precipitated Palladium(0).

  • Impact: This can clog the resin and interfere with fluorescence assays.

  • Solution: Extensive washing with 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF is mandatory. DDC chelates the Pd and washes it away. Wash until the resin returns to its original color.

5.2 Incomplete Alloc Removal

Alloc removal is slower than Fmoc removal.

  • Diagnosis: If the subsequent coupling fails or yields are low.

  • Fix: Use the "Double Deprotection" method (2 x 30 mins). Ensure the solvent is strictly DCM (not DMF) during the Pd reaction, as DMF can coordinate with Pd and reduce catalytic activity.

5.3 Aspartimide Formation

If cyclizing Ornithine with Aspartic Acid (Asp), be wary of aspartimide formation during the activation step.

  • Prevention: Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OtBu)-(Hmb) backbone protection to minimize ring closure side reactions.[1]

References
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][5] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

  • Kates, S. A., et al. (1993). "Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides." Analytical Biochemistry, 212(2), 303-310.[1] Link

  • Gómez-Martínez, P., et al. (1999). "N-Alloc-L-phenylalanine as a cheap orthogonal protecting group for the synthesis of branched peptides." Journal of the Chemical Society, Perkin Transactions 1, (20), 2871-2874. Link

  • PubChem. (2024). "Fmoc-Orn(Alloc)-OH Compound Summary." National Library of Medicine. Link

  • Albericio, F. (2000). "Orthogonal protecting groups for N-amino and C-terminal carboxyl functions in solid-phase peptide synthesis." Biopolymers, 55(2), 123-139.[1] Link

Sources

Preserving Orthogonality: A Technical Guide to the Stability of Fmoc Side-Chain Protection During Aloc Removal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Orthogonal Protection in Complex Peptide Synthesis

In the intricate world of peptide science, the synthesis of complex, modified, or cyclic peptides hinges on the strategic deployment of orthogonal protecting groups. This principle, which allows for the selective removal of one type of protecting group in the presence of others, is the cornerstone of modern solid-phase peptide synthesis (SPPS). Among the most powerful combinations in the synthetic chemist's toolkit are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, typically used for Nα-amino protection, and the palladium-labile allyloxycarbonyl (Aloc) group, frequently employed for the protection of side-chain functionalities, such as the ε-amino group of lysine.

This guide provides an in-depth technical analysis of a critical aspect of this orthogonal strategy: the stability of Fmoc-protected side chains during the palladium-catalyzed removal of the Aloc group. We will delve into the mechanistic underpinnings of both deprotection reactions, explore the potential for premature Fmoc cleavage, and provide field-proven protocols designed to maximize the fidelity of this crucial synthetic step. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the nuances of advanced peptide synthesis with confidence and precision.

The Chemistry of Orthogonality: Fmoc and Aloc Protecting Groups

A thorough understanding of the distinct chemical labilities of the Fmoc and Aloc groups is paramount to appreciating the challenges and solutions associated with their concurrent use.

The Fmoc Group: A Pillar of Modern SPPS

The Fmoc group is the linchpin of the most prevalent SPPS strategy. Its widespread adoption is due to its remarkable stability under a variety of conditions, including the acidic treatments used to cleave peptides from most resins and deprotect many side-chains.[1][2] However, the Fmoc group is readily cleaved by secondary amines, such as piperidine, through a base-catalyzed β-elimination mechanism.[2][3]

The deprotection is initiated by the abstraction of the acidic proton on the fluorene ring system by a base, leading to a β-elimination that releases the free amine, carbon dioxide, and dibenzofulvene (DBF). The secondary amine used for deprotection also serves as a scavenger for the electrophilic DBF, preventing its reaction with the newly liberated amine.[3]

The Aloc Group: A Versatile Tool for Selective Deprotection

The Aloc protecting group offers a distinct mode of cleavage, rendering it orthogonal to the base-labile Fmoc group and acid-labile protecting groups like tert-butoxycarbonyl (Boc).[4] The removal of the Aloc group is achieved through a palladium(0)-catalyzed allyl transfer. This reaction is typically performed in the presence of a scavenger that acts as an allyl cation acceptor.

The catalytic cycle is initiated by the coordination of the palladium(0) complex to the allyl group, followed by oxidative addition to form a π-allyl-palladium(II) complex. The carbamate then dissociates and decarboxylates to yield the deprotected amine. The scavenger is crucial for regenerating the palladium(0) catalyst and preventing side reactions.

Maintaining Equilibrium: Factors Influencing Fmoc Stability During Aloc Deprotection

While the Fmoc and Aloc groups are theoretically orthogonal, the practical reality of on-resin synthesis demands careful consideration of the reaction conditions to prevent unwanted Fmoc cleavage. The primary concern is the potential for the Aloc deprotection cocktail to exhibit sufficient basicity to initiate the β-elimination of the Fmoc group.

Several factors can influence the stability of the Fmoc group during Aloc removal:

  • Choice of Scavenger: The nucleophilicity and basicity of the allyl scavenger are critical. While a good nucleophile is required to efficiently trap the allyl cation, a scavenger with significant basicity can lead to premature Fmoc deprotection. Phenylsilane (PhSiH₃) is a commonly used scavenger that is generally considered mild enough to preserve the Fmoc group.[5][6] Other scavengers, such as morpholine or dimethylamine-borane complex, have also been investigated, but their compatibility must be carefully evaluated.

  • Solvent System: The polarity of the solvent can influence the rate of both the desired Aloc deprotection and the potential Fmoc cleavage.[2] Dichloromethane (DCM) is a common solvent for Aloc removal due to its ability to swell the resin and solubilize the reagents without being overly polar, which could favor Fmoc removal.[7]

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the risk of side reactions, including Fmoc deprotection.[8] Therefore, optimizing the reaction for efficient Aloc removal in the shortest time possible is crucial. Microwave heating has been explored to accelerate Aloc deprotection, potentially reducing the overall reaction time and minimizing side reactions.[8]

  • Catalyst and Ligands: The nature of the palladium catalyst and its ligands can also play a role. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is the most common catalyst for this transformation.[6][7] While the catalyst itself is not basic, impurities or degradation products could potentially contribute to an increase in the basicity of the reaction mixture.

Visualizing the Process: A Workflow for Selective Aloc Deprotection

To ensure the integrity of the Fmoc-protected side chains, a well-defined and validated workflow is essential. The following diagram illustrates a typical experimental workflow for the selective removal of an Aloc group in the presence of Fmoc protection.

G cluster_0 Resin Preparation cluster_1 Aloc Deprotection cluster_2 Post-Deprotection Wash cluster_3 Analysis and Further Synthesis start Peptide-Resin with Fmoc and Aloc Protection wash1 Wash with DCM start->wash1 swell Swell Resin in DCM wash1->swell deprotection Add Cocktail to Resin (e.g., 2 x 30 min at RT) swell->deprotection reagents Prepare Deprotection Cocktail: Pd(PPh₃)₄ + Scavenger in DCM reagents->deprotection wash2 Wash with DCM deprotection->wash2 wash3 Wash with 0.5% DIPEA in DMF wash2->wash3 wash4 Wash with 0.5% Sodium Diethyldithiocarbamate in DMF wash3->wash4 wash5 Wash with DMF wash4->wash5 wash6 Wash with DCM wash5->wash6 cleavage_test Cleave a Small Sample for Mass Spec Analysis wash6->cleavage_test next_step Proceed with Next Synthetic Step cleavage_test->next_step

Sources

A Guide to Site-Selective Ornithine Modification: Reagents and Strategies for Peptide and Protein Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The non-proteinogenic amino acid ornithine, with its unique delta-amine side chain, offers a versatile handle for the site-selective modification of peptides and proteins. This capability is crucial for the development of novel therapeutics, diagnostic tools, and advanced biomaterials. Achieving such precision, however, requires a deep understanding of the chemical nuances of the ornithine side chain and the strategic application of orthogonal chemistries. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and field-proven methodologies for the site-selective modification of ornithine residues. We will delve into the foundational strategies of orthogonal protection, explore the exploitation of inherent reactivity differences, and provide detailed protocols for a range of chemical transformations. Furthermore, this guide will touch upon advanced enzymatic and metal-catalyzed approaches that are pushing the boundaries of bioconjugation.

The Strategic Advantage of Ornithine in Bioconjugation

Ornithine, while not one of the 20 canonical amino acids, is a key intermediate in the urea cycle.[1][2] Its incorporation into peptides and proteins, either through solid-phase peptide synthesis (SPPS) or post-translational modification of arginine residues, introduces a primary amine on a flexible three-carbon tether.[3] This delta-amine provides a nucleophilic site for a wide array of chemical modifications, enabling the attachment of payloads such as small molecule drugs, imaging agents, and polyethylene glycol (PEG) chains. The ability to modify a single, specific ornithine residue within a complex biomolecule is paramount to creating homogeneous, well-defined conjugates with predictable properties and functions.[4][5]

The primary challenge in ornithine modification lies in achieving selectivity over other nucleophilic sites, most notably the epsilon-amine of lysine and the N-terminal alpha-amine. This guide will systematically address the strategies to overcome this challenge.

The Cornerstone of Selectivity: Orthogonal Protection Strategies

The most robust and widely employed method for ensuring site-selectivity is the use of orthogonal protecting groups during solid-phase peptide synthesis (SPPS).[6] This strategy involves protecting the delta-amine of ornithine with a group that can be removed under conditions that leave all other protecting groups on the peptide intact. Once the desired peptide sequence is assembled, the ornithine side chain is selectively deprotected, revealing a unique reactive handle for modification.

Key Orthogonal Protecting Groups for Ornithine

Several protecting groups have been developed for the orthogonal protection of the ornithine side chain in Fmoc-based SPPS. The choice of protecting group is dictated by the specific modification chemistry to be employed and the overall synthetic strategy.

Protecting GroupChemical StructureDeprotection ConditionsKey Features & Considerations
Boc (tert-butyloxycarbonyl) -(C=O)O-C(CH₃)₃Strong acid (e.g., high % TFA)Not truly orthogonal in standard Fmoc SPPS as it is removed during final cleavage. However, it is used in Boc-SPPS.
Mtt (4-Methyltrityl) -C(C₆H₅)₂(C₆H₄-4-CH₃)Mildly acidic conditions (e.g., 1-2% TFA in DCM with scavengers)[7]Highly acid-labile, allowing for selective deprotection on-resin without affecting tBu-based side-chain protecting groups.[8]
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) Complex heterocyclic structure2% Hydrazine in DMF[9][10]Cleavage is orthogonal to both acid-labile (Boc, tBu, Trt) and palladium-labile (Alloc) groups. The deprotection can be monitored spectrophotometrically.[10]
Alloc (Allyloxycarbonyl) -(C=O)O-CH₂-CH=CH₂Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger[11]Provides an alternative orthogonal strategy to acid- and hydrazine-labile groups.

Diagram: Orthogonal Deprotection Workflow

Orthogonal_Deprotection Peptide_Resin Fmoc-Peptide-Orn(PG)-Resin (Other side chains protected) Selective_Deprotection Selective Deprotection (e.g., 1% TFA for Mtt or 2% Hydrazine for ivDde) Peptide_Resin->Selective_Deprotection Deprotected_Peptide Fmoc-Peptide-Orn(NH2)-Resin Selective_Deprotection->Deprotected_Peptide Modification On-Resin Modification (Acylation, Alkylation, etc.) Deprotected_Peptide->Modification Modified_Peptide Fmoc-Peptide-Orn(Modified)-Resin Modification->Modified_Peptide Global_Deprotection Global Deprotection & Cleavage (e.g., 95% TFA) Modified_Peptide->Global_Deprotection Final_Product H-Peptide-Orn(Modified)-NH2 Global_Deprotection->Final_Product

Caption: General workflow for site-selective ornithine modification using orthogonal protecting groups in SPPS.

Experimental Protocol: Selective Deprotection of Mtt-Protected Ornithine

This protocol describes the on-resin deprotection of an Mtt group from an ornithine side chain.

Materials:

  • Peptidyl-resin containing an Fmoc-Orn(Mtt)-OH residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger

  • 10% Diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DCM for 30 minutes in a solid-phase synthesis vessel.

  • Deprotection Cocktail Preparation: Prepare a deprotection solution of 1-2% TFA and 2-5% TIS in DCM.

  • Deprotection Reaction: Drain the swelling solvent. Add the deprotection cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature. The reaction is typically complete within 30-60 minutes. It is often performed in several short cycles (e.g., 6 x 10 minutes) to ensure complete removal.[8]

  • Monitoring (Optional): A small sample of resin beads can be removed and treated with a drop of concentrated TFA. An immediate orange color indicates the presence of the trityl cation and thus successful deprotection.[7]

  • Washing: Filter the resin and wash thoroughly with DCM (3x), followed by MeOH (2x), and then DCM (3x).[7]

  • Neutralization: Wash the resin with 10% DIPEA in DMF (2x) to neutralize any residual acid.

  • Final Wash: Wash the resin with DMF (3x) and then with DCM (3x). The resin is now ready for on-resin modification of the deprotected ornithine side chain.

Experimental Protocol: Selective Deprotection of ivDde-Protected Ornithine

This protocol outlines the on-resin removal of the ivDde protecting group.

Materials:

  • Peptidyl-resin containing an Fmoc-Orn(ivDde)-OH residue

  • N,N-dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Solid-phase synthesis vessel

Procedure:

  • N-terminal Protection: It is crucial to note that hydrazine will also remove the N-terminal Fmoc group. If subsequent modifications require a protected N-terminus, it should be protected with a hydrazine-stable group like Boc prior to ivDde removal.[8]

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.

  • Deprotection Solution Preparation: Prepare a 2% solution of hydrazine monohydrate in DMF.

  • Deprotection Reaction: Drain the swelling solvent. Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[9] Gently agitate at room temperature. The deprotection is typically rapid, often requiring only a few minutes. A common procedure is to perform three treatments of 3 minutes each.[9][10]

  • Washing: Filter the resin and wash thoroughly with DMF (5-6x) to remove all traces of hydrazine and the deprotection byproducts. The resin is now ready for subsequent modification.

Exploiting Inherent Reactivity: pH-Controlled Modification

In the absence of orthogonal protecting groups, some degree of selectivity can be achieved by exploiting the pKa difference between the alpha-amine of the N-terminus (pKa ≈ 8.0) and the delta-amine of ornithine (pKa ≈ 10.5-11.0), which is similar to the epsilon-amine of lysine. At a pH value between these two pKa's (e.g., pH 8.5-9.5), the N-terminal amine is largely deprotonated and thus more nucleophilic, while the side-chain amines are still significantly protonated.[12] Conversely, at a higher pH (>10.5), both types of amines will be deprotonated and reactive. While this method can be used to favor N-terminal modification, selectively modifying the ornithine side chain in the presence of an unprotected N-terminus and lysine residues is challenging and often results in mixtures of products. Therefore, this strategy is less common for achieving high site-selectivity for the ornithine side chain.

Key Chemical Transformations of the Ornithine Side Chain

Once the delta-amine of ornithine is selectively exposed, it can undergo a variety of chemical modifications.

Acylation

Acylation is a common method to attach various functional groups to the ornithine side chain. This is typically achieved by reacting the deprotected amine with an activated carboxylic acid derivative, such as an N-hydroxysuccinimide (NHS) ester, or by using standard peptide coupling reagents.

Diagram: Ornithine Side-Chain Acylation

Acylation Ornithine Peptide-Orn(NH2) Reagent + R-CO-X (X = NHS, etc.) or R-COOH + Coupling Reagent Ornithine->Reagent Product Peptide-Orn(NH-CO-R) Reagent->Product Base (e.g., DIPEA) Solvent (e.g., DMF)

Caption: General scheme for the acylation of the ornithine delta-amine.

Experimental Protocol: On-Resin Acylation with an NHS Ester

Materials:

  • Resin-bound peptide with a selectively deprotected ornithine side chain

  • NHS ester of the desired carboxylic acid (e.g., biotin-NHS, fluorescein-NHS) (1.5-3 equivalents)

  • Diisopropylethylamine (DIPEA) (3-5 equivalents)

  • N,N-dimethylformamide (DMF)

Procedure:

  • Reagent Solution Preparation: Dissolve the NHS ester and DIPEA in DMF.

  • Coupling Reaction: Add the reagent solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by a colorimetric test (e.g., Kaiser test).

  • Washing: Filter the resin and wash extensively with DMF, DCM, and MeOH to remove excess reagents and byproducts.

  • Further Synthesis/Cleavage: The peptide can then be further elongated or subjected to global deprotection and cleavage from the resin.

Alkylation

Reductive amination is a common method for the alkylation of the ornithine side chain. The amine is reacted with an aldehyde or ketone to form a Schiff base, which is then reduced with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Lactamization: A Unique Feature of Ornithine

A distinctive chemical feature of ornithine is the propensity of its delta-amine to undergo intramolecular cyclization with a C-terminal activated carboxyl group to form a stable six-membered lactam ring.[13] This reaction can be used to create cyclic peptides with constrained conformations, which is often desirable in drug design to improve stability and receptor binding affinity. This intramolecular reaction is significantly more favorable for ornithine than the corresponding seven-membered ring formation for lysine.[4]

Diagram: Ornithine-Mediated Peptide Cyclization

Lactamization Linear_Peptide H-Peptide-Orn-...-COOH Activation Carboxyl Activation (e.g., HBTU, HATU) Linear_Peptide->Activation Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization Cyclic_Peptide Cyclic Peptide (Lactam Bridge) Cyclization->Cyclic_Peptide

Caption: Ornithine side-chain to C-terminus cyclization to form a lactam-bridged peptide.

Advanced and Enzymatic Modification Strategies

While orthogonal protection and standard bioconjugation chemistries are the workhorses of ornithine modification, emerging techniques offer new possibilities.

Enzymatic Modifications

Nature employs a variety of enzymes to modify ornithine with exquisite selectivity. For instance, ornithine delta-aminotransferase catalyzes the transfer of the delta-amino group, while ornithine decarboxylase removes the alpha-carboxyl group.[14][15] In the biosynthesis of certain siderophores, the ornithine side chain is hydroxylated by monooxygenases and subsequently acetylated.[15][16] While harnessing these enzymes for in vitro bioconjugation is still a developing field, they offer a glimpse into the potential for highly specific, enzyme-driven modifications.

Transition Metal-Catalyzed Modifications

The field of transition metal-catalyzed C-H activation and functionalization is rapidly evolving and holds promise for novel amino acid modifications.[17][18] While specific protocols for the direct, metal-catalyzed functionalization of the ornithine side chain's C-H bonds are not yet widely established, this area of research could potentially enable the introduction of non-traditional functional groups that are inaccessible through conventional nucleophilic addition reactions.

Conclusion and Future Outlook

Site-selective modification of ornithine is a powerful strategy in the arsenal of peptide and protein chemists. The foundation of this approach lies in the judicious use of orthogonal protecting groups during solid-phase synthesis, which allows for the precise unmasking of the delta-amine for subsequent functionalization. Acylation, alkylation, and the unique lactamization reaction of ornithine provide robust avenues for creating a diverse range of modified biomolecules. As our understanding of enzymatic catalysis and transition metal chemistry deepens, we can expect the development of even more sophisticated and selective reagents for ornithine modification, further expanding the possibilities for creating novel bioconjugates for therapeutic and research applications.

References

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Al-Gharabli, S., et al. (2015).
  • Góngora-Benítez, M., et al. (2013). Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine. Angewandte Chemie.
  • Jackson, L. K., et al. (2003). Ornithine decarboxylase promotes catalysis by binding the carboxylate in a buried pocket containing phenylalanine 397. Biochemistry.
  • Limsirichai, S., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins.
  • McCoy, J., et al. (2020). Revisiting the Roles of Catalytic Residues in Human Ornithine Transcarbamylase. Biochemistry.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Pohlmann, V., & Marahiel, M. A. (2008). Delta-amino group hydroxylation of L-ornithine during coelichelin biosynthesis. Organic & Biomolecular Chemistry.
  • Rombouts, F. J. R., et al. (2021). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology.
  • Schiefer, A., et al. (2011). Consecutive enzymatic modification of ornithine generates the hydroxamate moieties of the siderophore erythrochelin. Biochemistry.
  • Spring, D. R., et al. (2021). Photocatalytic decarboxylation of free carboxylic acids and their functionalization.
  • Merck Millipore. (n.d.). Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. Retrieved from [Link]

  • Deming, T. J. (2015). Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews.
  • Chen, Y., et al. (2019). Arginine-Selective Bioconjugation Reagent for Effective 18F-labeling of Native Proteins. Journal of the American Chemical Society.
  • He, C. C., et al. (2019). Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. Journal of the American Society for Mass Spectrometry.
  • Fasan, R. (2021). Engineered and artificial metalloenzymes for selective C-H functionalization. Current Opinion in Green and Sustainable Chemistry.
  • Gardinier, K. M., et al. (2022). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry.
  • Spruijt, E., et al. (2013). pH dependence of the assembly mechanism and properties of poly(L-lysine) and poly(L-glutamic acid) complexes.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. Retrieved from [Link]

  • Seiler, N., et al. (1982). Decarboxylation of alpha-difluoromethylornithine by ornithine decarboxylase. FEBS Letters.
  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]

  • Chen, J.-R., et al. (2018). Transition metal-catalyzed sp3 C–H activation and intramolecular C–N coupling to construct nitrogen heterocyclic scaffolds.
  • Wang, Y., et al. (2019). Triazolylphenylglyoxal Reagents: Arginine-Directed Bioconjugation. Journal of the American Chemical Society.
  • Kuyama, H., et al. (2010). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Analytical Methods.
  • Synlett. (2020). Site-Selective Late-Stage Modification of Arginine Residues in Peptides. Thieme.
  • Lowe, N. J., & DeQuoy, P. R. (1980). Dietary modification of UV-induced epidermal ornithine decarboxylase.
  • Paolillo, J. (2022, April 26). Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization [Video]. YouTube. [Link]

  • Kim, H., et al. (2012). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. Tetrahedron Letters.
  • Minocha, S. C., et al. (2016). Glutamate, Ornithine, Arginine, Proline, and Polyamine Metabolic Interactions: The Pathway Is Regulated at the Post-Transcriptional Level. Frontiers in Plant Science.
  • Ostresh, J. M., et al. (1994). Preparation of head-to-tail cyclic peptides via side-chain attachment: implications for library synthesis. Biopolymers.
  • Chen, D. Y.-K., et al. (2011). Transition‐Metal‐Catalyzed Annulations Involving the Activation of C(sp3)−H Bonds.
  • Wawrzyńczak, A., et al. (2021). A Supramolecular Approach to Structure-Based Design with A Focus on Synthons Hierarchy in Ornithine-Derived Ligands: Review, Synthesis, Experimental and in Silico Studies.
  • Jämbeck, J. P. M., & Lyubartsev, A. P. (2012). pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation.
  • Uslu, B., et al. (2022). Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers. Polymers.
  • Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research.
  • Romero, I., & Boto, A. (2021). Site-selective modification of peptide backbones. Organic Chemistry Frontiers.
  • Bupp, C. P., et al. (2021). Repurposing eflornithine to treat a patient with a rare ODC1 gain-of-function variant disease. eLife.

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Literature reviews on Aloc/Fmoc orthogonal peptide strategies

Author: BenchChem Technical Support Team. Date: February 2026

The Aloc/Fmoc Orthogonal Nexus: A Technical Guide to Selective Deprotection in SPPS

Part 1: Executive Summary & Strategic Rationale

In the landscape of Solid-Phase Peptide Synthesis (SPPS), "orthogonality" is the operational leverage that transforms simple linear chains into complex biological tools. While the standard Fmoc/tBu strategy suffices for linear sequences, the introduction of the Allyloxycarbonyl (Aloc) group creates a third dimension of selectivity.

This guide addresses the technical execution of Aloc/Fmoc orthogonality. Unlike acid-labile (Boc/tBu) or base-labile (Fmoc) groups, Aloc is cleaved via palladium-catalyzed allyl transfer under neutral conditions. This unique mechanism allows researchers to expose specific reactive sites (typically Lysine


-amines or N-termini) for cyclization, branching, or conjugation (e.g., fluorophores, ADCs) without disturbing the growing peptide chain or the resin linkage.

Part 2: Mechanistic Foundations

To master the protocol, one must understand the underlying causality. The Aloc removal is not a simple hydrolysis; it is a catalytic cycle driven by a transition metal complex.

The Palladium Catalytic Cycle

The deprotection relies on a Pd(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh


)

].[1][2]
  • Oxidative Addition: The Pd(0) complex coordinates with the allyl carbamate, cleaving the C-O bond to form a cationic

    
    -allyl palladium complex and a carbamate anion.
    
  • Decarboxylation: The carbamate anion spontaneously decarboxylates, releasing CO

    
     and generating a free amine anion (which is immediately protonated).
    
  • Nucleophilic Capture (The Scavenger's Role): This is the rate-determining step for purity. The

    
    -allyl complex must be intercepted by a nucleophilic scavenger. Without a scavenger, the allyl cation can re-attach to the amine (back-alkylation), forming an irreversible N-allyl byproduct.
    
Visualization: The Pd(0) Deprotection Cycle

AlocMechanism AlocPeptide Aloc-Protected Peptide (Resin-Bound) PiAllyl π-Allyl Pd Complex [C3H5-Pd-L2]+ AlocPeptide->PiAllyl Oxidative Addition Carbamate Carbamate Anion [-NH-COO-] AlocPeptide->Carbamate Cleavage Pd0 Pd(0) Catalyst [Pd(PPh3)4] Pd0->PiAllyl Coordinates PiAllyl->Pd0 Regeneration AllylScavenger Allylated Scavenger (Waste) PiAllyl->AllylScavenger Allyl Transfer Amine Free Amine (Target Product) Carbamate->Amine Decarboxylation (-CO2) Scavenger Nucleophilic Scavenger (PhSiH3 / Me2NH·BH3) Scavenger->PiAllyl Nucleophilic Attack

Figure 1: The Palladium(0)-catalyzed deprotection cycle of the Aloc group.[1][3][4] Note the critical role of the scavenger in regenerating the catalyst and preventing side reactions.

Part 3: Critical Reagents & Scavenger Selection

The choice of scavenger dictates the reaction's efficiency and the cleanliness of the product.

ScavengerTypeEquivalentsProsCons
Phenylsilane (PhSiH

)
Hydride Donor (Hard Nucleophile)20–24 eqHighly effective; prevents allylamine formation; compatible with most resins.Reagent cost; silane byproducts can be sticky.
Borane Dimethylamine (Me

NH[1][3]·BH

)
Reducing Agent10–40 eqQuantitative removal; very fast kinetics; "clean" byproduct profile.Reactivity with certain sensitive side chains (rare).
Dimedone Carbon Nucleophile (Soft)5–10 eqTraditional; mild.Slower kinetics; prone to incomplete scavenging in steric bulk.
Morpholine Amine NucleophileExcessCheap.Not Recommended. Can lead to allyl-morpholine adducts and incomplete reaction.

Expert Insight: For high-value synthesis (e.g., cyclic peptides), favor Phenylsilane or Borane Dimethylamine . They drive the reaction to completion by irreversibly trapping the allyl cation.

Part 4: Validated Experimental Protocols

These protocols are designed for synthesis on 2-Chlorotrityl or Rink Amide resins.[4]

Preparation (The "Freshness" Rule)
  • Pd(PPh

    
    )
    
    
    
    :
    This catalyst is air-sensitive. It oxidizes to Pd(II) (turning from bright yellow to orange/black), which is inactive. Always use fresh, bright yellow catalyst.
  • Solvent: Degassed Dichloromethane (DCM) is preferred. While strict inert atmosphere (Argon) is ideal, rapid execution in a sealed vessel is often sufficient for manual synthesis.

Manual Aloc Deprotection Protocol

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (0.25 eq relative to resin loading).[1]
  • Scavenger: Phenylsilane (24 eq).

  • Solvent: Dry DCM.[1]

Workflow:

  • Swell Resin: Wash resin with DCM (3 x 1 min) to swell the matrix.

  • Cocktail Prep: In a small vial, dissolve Pd(PPh

    
    )
    
    
    
    in DCM. Add Phenylsilane.[1][2][4][5] (Do this immediately before use).
  • Reaction: Add the cocktail to the resin.

    • Agitation: Shake gently for 20 minutes . Avoid vigorous vortexing which can grind the resin.

    • Protection from Light: Wrap the vessel in aluminum foil (Pd catalysts are light-sensitive).

  • Repeat: Drain and repeat Step 2-3 with a fresh cocktail for another 20 minutes .

  • The "Black Box" Wash (Crucial):

    • Drain the reaction mixture.[1][6]

    • Wash with DCM (3x).

    • Wash with 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF (3 x 5 min). Why? The DDC chelates residual Palladium, which appears as a yellow/brown stain. If not removed, Pd will poison subsequent reactions and contaminate the final peptide.

    • Wash with DMF (5x) to remove the chelator.

Automated/Microwave Protocol (e.g., CEM Liberty Blue)
  • Temp/Time: 38°C for 5 minutes (Microwave assisted).

  • Reagents: 0.1 eq Pd(PPh

    
    )
    
    
    
    + 20 eq Phenylsilane in DCM.
  • Note: Microwave heating accelerates the reaction significantly, reducing the need for double coupling in many cases, but the Pd removal wash remains mandatory.

Part 5: Strategic Application – Orthogonal Cyclization

The most common use case for Aloc is "Head-to-Side-Chain" cyclization.

Workflow Visualization

OrthogonalWorkflow cluster_0 Orthogonal Phase Start Linear Peptide Assembly (Fmoc-SPPS) SelectiveDeprot Selective Aloc Removal (Pd/PhSiH3) Start->SelectiveDeprot Lys(Aloc) exposed FmocRemoval N-Term Fmoc Removal (Piperidine) SelectiveDeprot->FmocRemoval Free Lys Side Chain Cyclization On-Resin Cyclization (PyBOP/DIEA) FmocRemoval->Cyclization Free N-Term + Lys-NH2 FinalCleavage Global Deprotection (TFA/TIS/H2O) Cyclization->FinalCleavage Cyclic Peptide

Figure 2: The workflow for Head-to-Side-Chain cyclization. The Aloc group protects the Lysine side chain during chain assembly, then is selectively removed to allow intramolecular amide bond formation.

Part 6: Troubleshooting & Emerging Technologies

Common Failure Modes
  • Incomplete Deprotection: Often due to "dead" catalyst. Solution: Check Pd color. If black/orange, discard. Increase reaction time or temperature (38°C).

  • Incomplete Cyclization: Steric hindrance.[7] Solution: Use lower loading resin (0.2–0.3 mmol/g) to prevent pseudo-dilution effects.

  • Pd Contamination: Final peptide has a yellow tint or poor solubility. Solution: Increase DDC washes or use a thiol-based scavenger resin post-cleavage.

Emerging Tech: Metal-Free Deprotection

Recent advances (e.g., Org. Lett. 2020) utilize Iodine (I


) in PolarClean/EtOAc .[8]
  • Mechanism: I

    
     induces iodocyclization of the allyl group.
    
  • Benefit: Eliminates heavy metal contamination risks, crucial for GMP synthesis.

  • Protocol: 2 eq I

    
    , 50 min reaction, followed by Ascorbic Acid quench.
    

References

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. ResearchGate.

  • Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal. Organic Letters.

  • An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Journal of Organic Chemistry.

  • Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group. Tetrahedron Letters.

  • Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Biotage Blog.

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Methodological & Application

Mastering Peptide Complexity: A Guide to Fmoc-Based Side Chain Anchoring of Ornithine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ornithine, a non-proteinogenic amino acid, is a critical building block in the synthesis of complex peptides, including cyclic peptides, peptidomimetics, and various bioactive conjugates. Its δ-amino group offers a unique point for molecular modification, branching, or cyclization. In the context of 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the successful incorporation and manipulation of ornithine hinges on a robust and versatile side-chain protection strategy. This application note provides a comprehensive overview of the primary Fmoc-based side-chain anchoring strategies for ornithine, detailing the underlying chemical principles, field-proven protocols, and strategic applications for each approach. We will delve into the use of the Boc, Mtt, and ivDde protecting groups, offering researchers, scientists, and drug development professionals the technical insights necessary to navigate the synthesis of ornithine-containing peptides with precision and confidence.

Introduction: The Strategic Importance of Ornithine in Peptide Synthesis

The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis, prized for its mild deprotection conditions which preserve the integrity of sensitive peptide sequences.[] Within this framework, the trifunctional nature of amino acids like ornithine presents both an opportunity and a challenge. The δ-amino group of ornithine, if left unprotected, would lead to unwanted side reactions and peptide branching during chain elongation. Consequently, the selection of an appropriate orthogonal protecting group for this side chain is paramount to a successful synthesis.

An orthogonal protecting group is one that can be selectively removed under conditions that do not affect the temporary Nα-Fmoc group (cleaved by a base, typically piperidine) or the protecting groups on other amino acid side chains, which are typically removed during the final acidolytic cleavage from the resin.[2][3] This orthogonality is the key to unlocking the synthetic potential of ornithine, enabling site-specific modifications such as:

  • On-resin cyclization: Formation of lactam bridges between the ornithine side chain and a C-terminal carboxyl group or the side chain of an acidic amino acid.[4][5]

  • Branched peptide synthesis: Building a second peptide chain from the ornithine side chain.

  • Conjugation: Attachment of labels, lipids, or other molecules to the peptide scaffold.[6]

This guide will explore the three most prevalent and reliable side-chain protection strategies for Fmoc-Ornithine: the acid-labile Boc group, the highly acid-sensitive Mtt group, and the hydrazine-labile ivDde group.

The Workhorse Strategy: Fmoc-Orn(Boc)-OH

The tert-butyloxycarbonyl (Boc) group is the most common and straightforward protecting group for the ornithine side chain in Fmoc-SPPS.[7] Its popularity stems from its stability to the piperidine solutions used for Nα-Fmoc deprotection, and its convenient removal during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin.[7][8]

Causality of Choice: The Boc group is ideal for linear peptides where the ornithine side chain simply needs to be masked throughout the synthesis. It offers a cost-effective and reliable option when no specific on-resin side-chain manipulation is required. The cleavage of the Boc group generates a tert-butyl cation, which can potentially alkylate sensitive residues like Tryptophan and Tyrosine. Therefore, the inclusion of scavengers in the final cleavage cocktail is crucial.[7]

Applications of Fmoc-Orn(Boc)-OH
  • Synthesis of linear peptides containing ornithine.

  • Preparation of cyclic peptides where cyclization is performed post-cleavage in solution.[9][10]

  • Use as a precursor for the synthesis of arginine derivatives.[9][10]

Experimental Protocol: Standard Incorporation of Fmoc-Orn(Boc)-OH

This protocol describes the standard coupling of Fmoc-Orn(Boc)-OH during a manual Fmoc-SPPS workflow.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-Orn(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes, followed by DCM for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 7 minutes.

  • Washing: Wash the resin alternately with DMF (3x) and DCM (3x).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Orn(Boc)-OH (3 eq.), OxymaPure® (3 eq.) in DMF.

    • Add DIC (3 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (1:1:8) for 10 minutes.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Proceed to the next deprotection and coupling cycle.

The Mild Cleavage Strategy: Fmoc-Orn(Mtt)-OH

The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group. This extreme sensitivity to acid allows for its selective removal on-resin using a very dilute solution of TFA in DCM, leaving the Boc and other acid-labile side-chain protecting groups intact.[11]

Causality of Choice: The Mtt group is the protector of choice when on-resin modification of the ornithine side chain is desired. The ability to deprotect the δ-amino group while the peptide remains anchored to the solid support and fully protected opens up a vast array of synthetic possibilities, most notably on-resin cyclization to form lactam bridges. The released Mtt cation must be scavenged to prevent side reactions. Triisopropylsilane (TIS) is a common scavenger for this purpose.

Applications of Fmoc-Orn(Mtt)-OH
  • On-resin synthesis of head-to-side-chain or side-chain-to-side-chain cyclic peptides.

  • Synthesis of branched peptides by growing a second peptide chain from the ornithine side chain.

  • Site-specific attachment of reporter molecules (dyes, biotin) or other functionalities to the ornithine side chain.

Experimental Protocol: Selective On-Resin Deprotection of Mtt Group

Materials:

  • Peptide-resin containing an Orn(Mtt) residue

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Mtt Cleavage:

    • Prepare a cleavage cocktail of 1-2% TFA and 2-5% TIS in DCM.

    • Treat the resin with the cleavage cocktail for 2 minutes. Repeat this step 5-10 times until the yellow color of the Mtt cation is no longer observed in the filtrate.

  • Washing: Wash the resin thoroughly with DCM (5x).

  • Neutralization: Wash the resin with a 5% DIPEA solution in DMF (2x, 2 min each) to neutralize the protonated δ-amino group.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • The resin is now ready for subsequent on-resin modification (e.g., cyclization, coupling of another molecule).

The Orthogonal Hydrazine-Labile Strategy: Fmoc-Orn(ivDde)-OH

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group offers a truly orthogonal protection scheme. It is stable to both the basic conditions of Fmoc removal and the acidic conditions used for Mtt or final peptide cleavage. The ivDde group is selectively removed by treatment with a dilute solution of hydrazine in DMF.[12]

Causality of Choice: The ivDde group is employed when acid-labile conditions for side-chain deprotection are not tolerated by other residues in the peptide sequence. The use of hydrazine provides a distinct chemical handle for deprotection that does not interfere with other protecting groups. The sterically hindered ivDde is preferred over the original Dde group as it shows greater stability towards piperidine and is less prone to migration.[12] It is critical to note that hydrazine will also cleave the Nα-Fmoc group, so the N-terminus of the peptide should be protected with a Boc group prior to ivDde removal.[12]

Applications of Fmoc-Orn(ivDde)-OH
  • Synthesis of complex peptides where multiple orthogonal protecting groups are required.

  • On-resin cyclization or modification in peptides containing acid-sensitive moieties.

  • Site-specific labeling when Mtt deprotection conditions are not suitable.[13]

Experimental Protocol: Selective On-Resin Deprotection of ivDde Group

Materials:

  • N-terminally Boc-protected peptide-resin containing an Orn(ivDde) residue

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • N-terminal Boc Protection (if not already present):

    • Perform a final Fmoc deprotection.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Treat the resin with a solution of Boc-anhydride (5 eq.) and DIPEA (5 eq.) in DMF for 1 hour.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • ivDde Cleavage:

    • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

    • Treat the resin with the hydrazine solution for 3 minutes. Drain and repeat this step 2-3 more times.[12]

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • The resin is now ready for subsequent on-resin modification.

Summary and Strategy Selection

The choice of side-chain protection for ornithine is a critical decision in the design of a peptide synthesis strategy. This choice is dictated by the desired final structure and the required on-resin manipulations.

Protecting GroupFmoc-Orn(Boc)-OH Fmoc-Orn(Mtt)-OH Fmoc-Orn(ivDde)-OH
Cleavage Reagent TFA (during final cleavage)1-2% TFA in DCM2% Hydrazine in DMF
Orthogonality Stable to piperidineStable to piperidineStable to piperidine and TFA
Primary Use Case Linear peptidesOn-resin cyclization/modificationOrthogonal modification in complex peptides
Key Consideration Scavengers needed in final cleavageScavengers (e.g., TIS) needed for Mtt removalN-terminus must be Boc-protected before hydrazine treatment

Visualizing the Workflows

General Fmoc-SPPS Cycle

Fmoc_SPPS_Cycle Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF/DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Elongated Elongated Peptide-Resin Washing2->Elongated Repeat Cycle Elongated->Deprotection Orthogonal_Deprotection_Cyclization cluster_0 Linear Peptide Synthesis cluster_1 On-Resin Modification Start Start SPPS Incorp Incorporate Fmoc-Orn(Mtt)-OH Start->Incorp Elongate Elongate Peptide Chain Incorp->Elongate Mtt_Deprotect Selective Mtt Deprotection (1% TFA/DCM/TIS) Elongate->Mtt_Deprotect Cyclize On-Resin Cyclization (e.g., Lactam Bridge Formation) Mtt_Deprotect->Cyclize Final_Cleavage Final Cleavage (TFA Cocktail) Cyclize->Final_Cleavage Purify Purification Final_Cleavage->Purify Cyclic_Peptide Final Cyclic Peptide Purify->Cyclic_Peptide

Caption: Workflow for on-resin cyclization using Mtt protection.

Conclusion

The strategic selection of a side-chain protecting group for ornithine is a powerful tool in the arsenal of the peptide chemist. By understanding the distinct properties and cleavage conditions of the Boc, Mtt, and ivDde groups, researchers can confidently design and execute the synthesis of a wide range of complex and novel ornithine-containing peptides. The protocols and strategic considerations outlined in this application note provide a robust framework for leveraging the unique synthetic utility of ornithine in drug discovery and development.

References

  • Minimal Protection Strategies for SPPS. (n.d.). DriveHQ.
  • Why Fmoc-Protected Amino Acids Dominate SPPS? (n.d.). BOC Sciences.
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-768. Retrieved February 4, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec.
  • Peterse, E., et al. (2019). Solid-phase synthesis of macrocyclic peptides via side-chain anchoring of the ornithine delta-amine. Scholarly Publications Leiden University. Retrieved February 4, 2026, from [Link]

  • Fmoc-Asn(Mtt)-OH. (n.d.). Aapptec Peptides. Retrieved February 4, 2026, from [Link]

  • Fmoc-Orn(Alloc). (n.d.). Bapeks. Retrieved February 4, 2026, from [Link]

  • Solid-Phase Synthesis of Macrocyclic Peptides via Side-Chain Anchoring of the Ornithine δ-Amine. (2019). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Fmoc-Orn(Boc)-OH. (n.d.). Aapptec Peptides. Retrieved February 4, 2026, from [Link]

  • Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. (2019, June 10). PMC - NIH. Retrieved February 4, 2026, from [Link]

  • Novabiochem®. (n.d.). Merck Millipore. Retrieved February 4, 2026, from [Link]

  • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. (n.d.). Aapptec Peptides. Retrieved February 4, 2026, from [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5). ACS Omega. Retrieved February 4, 2026, from [Link]

  • Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. (n.d.). SciSpace. Retrieved February 4, 2026, from [Link]

  • Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. (2020, February 13). PMC - NIH. Retrieved February 4, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. Retrieved February 4, 2026, from [Link]

  • Synthesis of Side-Chain Modified Polypeptides. (2015, July 6). Chemical Reviews - ACS Publications. Retrieved February 4, 2026, from [Link]

  • Fmoc-Orn(Dde)-OH. (n.d.). Aapptec Peptides. Retrieved February 4, 2026, from [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. (2020, November 24). RSC Publishing. Retrieved February 4, 2026, from [Link]

  • Synthesis of cyclic peptides through hydroxyl side-chain anchoring. (2025, August 6). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5). PubMed. Retrieved February 4, 2026, from [Link]

  • Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). Retrieved February 4, 2026, from [Link]

  • Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

  • Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. (n.d.). Taylor & Francis Online. Retrieved February 4, 2026, from [Link]

Sources

Incorporating Aloc-L-Orn(Fmoc)-OH into Boc SPPS protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The integration of Aloc-L-Orn(Fmoc)-OH (Allyloxycarbonyl-


-amino- 

-fluorenylmethyloxycarbonyl-L-ornithine) into a standard Boc/Benzyl (tert-butyloxycarbonyl) SPPS protocol represents a sophisticated "Tri-Orthogonal" strategy. This approach is critical for the synthesis of complex branched peptides, cyclic constraints, or dual-labeled molecular probes where three distinct dimensions of chemical stability are required:
  • Acid-Labile (Boc/Benzyl): The growing peptide backbone and standard side chains (removed by TFA and HF, respectively).

  • Base-Labile (Fmoc): The ornithine

    
    -amine side chain (removed by Piperidine).
    
  • Metal-Labile (Aloc): The ornithine

    
    -amine N-terminus (removed by Pd(0)).
    

Why this specific derivative? Unlike standard building blocks, Aloc-L-Orn(Fmoc)-OH acts as a "Switch-Point" . Upon coupling to a Boc-peptide-resin, it halts the standard acid-labile elongation cycle. The N-terminus (Aloc) becomes immune to TFA, while the side chain (Fmoc) remains immune to both TFA and HF (mostly). This allows the chemist to selectively functionalize the N-terminus (via Palladium) or the Side-Chain (via Piperidine) on-resin without disturbing the rest of the peptide, before final HF cleavage.

Chemical Orthogonality Matrix

To ensure the integrity of the synthesis, one must understand the stability profile of the protecting groups involved.

Protecting GroupLability (Removal Condition)Stability (Resistant To)Role in Protocol
Boc (

-amine)
Acid (50% TFA/DCM)Base, Pd(0), ReductionStandard Backbone Elongation
Benzyl/Z (Side chains)Strong Acid (HF / TFMSA)TFA, Base, Pd(0)Permanent Side-Chain Protection
Aloc (Orn

-amine)
Pd(0) (Pd(PPh

)

/ PhSiH

)
TFA, HF, PiperidineN-Terminal Orthogonal Cap
Fmoc (Orn

-amine)
Base (20% Piperidine)TFA, HF*, Pd(0)Side-Chain Branching Point

*Note: While Fmoc is generally stable to HF, it is recommended to manipulate the Fmoc group (remove or derivatize) prior to HF cleavage to avoid potential side reactions or solubility issues during workup.

Visualizing the Logic

The following diagram illustrates the decision pathways available once Aloc-L-Orn(Fmoc)-OH is coupled to the resin.

OrthogonalStrategy Start Resin-Peptide-NH2 (After Boc Removal) Coupling Couple Aloc-L-Orn(Fmoc)-OH Start->Coupling Standard Activation Intermediate Resin-Peptide-Orn(Fmoc)-Aloc Coupling->Intermediate BranchA Path A: N-Term Modification (Remove Aloc) Intermediate->BranchA BranchB Path B: Side-Chain Modification (Remove Fmoc) Intermediate->BranchB PdStep Treat with Pd(PPh3)4 / PhSiH3 (Exposes Alpha-Amine) BranchA->PdStep PipStep Treat with 20% Piperidine (Exposes Delta-Amine) BranchB->PipStep FuncA Couple Cargo A (e.g., Fluorophore 1) PdStep->FuncA FuncB Couple Cargo B (e.g., Fluorophore 2 / Branch) PipStep->FuncB Final Final HF Cleavage FuncA->Final FuncB->Final

Caption: Workflow logic for selective deprotection of Aloc (N-term) or Fmoc (Side-chain) post-coupling.

Detailed Experimental Protocols

Materials Required
  • Resin: MBHA or PAM resin (Polystyrene-divinylbenzene matrix).

  • Amino Acid: Aloc-L-Orn(Fmoc)-OH (Custom or high-purity commercial grade).

  • Coupling Reagents: HBTU/DIEA or DIC/HOBt.

  • Aloc Deprotection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ], Phenylsilane (PhSiH
    
    
    ).[1]
  • Fmoc Deprotection: Piperidine, DMF.[2][][4]

  • Solvents: DCM (Degassed), DMF, MeOH.

Protocol A: Coupling Aloc-L-Orn(Fmoc)-OH

Context: This step occurs after the TFA deprotection of the previous Boc-amino acid.

  • Neutralization: Wash the TFA-treated resin with 10% DIEA in DCM (2 x 1 min) to neutralize the amine salt. Wash with DCM (3x) and DMF (3x).

  • Activation: Dissolve Aloc-L-Orn(Fmoc)-OH (3.0 eq) and HBTU (2.9 eq) in minimal DMF. Add DIEA (6.0 eq).

    • Note: Pre-activation time should not exceed 2 minutes to prevent racemization.

  • Coupling: Add the activated solution to the resin. Agitate at Room Temperature (RT) for 60–90 minutes.

  • Monitoring: Perform a Kaiser Test. The resin should be colorless (negative), indicating complete coupling.

  • Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine in DCM to cap any unreacted amines.

Protocol B: Selective Aloc Removal (N-Terminal Exposure)

Context: Use this if you wish to extend the peptide backbone or attach a label to the N-terminus while keeping the side chain protected.

  • Preparation: Ensure all solvents are degassed with Nitrogen/Argon. Pd(0) is oxygen-sensitive.[5]

  • Catalyst Solution: Dissolve Pd(PPh

    
    )
    
    
    
    (0.2 eq) and Phenylsilane (20 eq) in dry DCM.
    • Why Phenylsilane? It acts as a hydride donor and scavenger for the allyl carbocation, preventing re-attachment to the amine.

  • Reaction: Add the solution to the resin (protected from light). Agitate gently under Nitrogen for 30 minutes.

  • Repeat: Drain and repeat Step 3 with fresh catalyst solution for another 30 minutes.

  • Washing (Critical):

    • DCM (3x)

    • 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (2 x 5 min) – This chelates and removes residual Palladium.

    • DMF (3x)

    • DCM (3x)

  • Result: The N-terminal amine is now free. The Fmoc side chain and Boc/Benzyl groups remain intact.

Protocol C: Selective Fmoc Removal (Side-Chain Exposure)

Context: Use this if you wish to branch off the side chain or cyclize.

  • Solvent Switch: Wash resin with DMF (3x) to remove any traces of DCM (which can react with Piperidine).

  • Deprotection: Treat resin with 20% Piperidine in DMF (v/v).[4]

    • Cycle 1: 5 minutes (Drain).

    • Cycle 2: 15 minutes (Drain).

  • Washing: Wash extensively with DMF (5x) and DCM (3x).

  • Result: The Ornithine

    
    -amine is free. The Aloc N-terminus and Boc/Benzyl groups remain intact.
    
Protocol D: Final Cleavage (HF)

Context: Final step to release peptide from resin and remove acid-labile groups.[6]

  • Drying: Dry resin thoroughly under high vacuum over P

    
    O
    
    
    
    overnight.
  • Scavengers: Add p-Cresol (10% v/v) to the reaction vessel.

  • HF Treatment: Condense anhydrous HF into the vessel at -78°C. Warm to 0°C and stir for 60 minutes.

  • Extraction: Evaporate HF. Precipitate peptide in cold Diethyl Ether.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Aloc Removal Oxidized Pd catalystUse fresh Pd(PPh

)

from an unopened vial; ensure strict inert atmosphere.
Grey/Black Resin Residual PalladiumIncrease washes with Sodium Diethyldithiocarbamate (DTC) or use a thiourea wash.
Fmoc Instability Premature base exposureEnsure no tertiary amines (DIEA) are left in the resin during storage; Fmoc is stable to DIEA but sensitive to secondary amines.
Low Yield after HF Incomplete coupling of OrnThe bulky Fmoc/Aloc groups can hinder coupling. Use double coupling or HATU at 50°C.

References

  • Kates, S. A., et al. (1993).[7] "Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides." Analytical Biochemistry.

  • Guibé, F. (1998). "Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium pi-Allyl Methodology." Tetrahedron.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][][7][8][9][10] Chemical Reviews.

  • Gomez-Martinez, P., et al. (1999). "N-Alloc-N'-Fmoc-diaminopropionic acid: A valuable tool for the synthesis of peptides containing an internal amide bond." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Application Notes and Protocols for the Selective N-Terminal Deprotection of Ornithine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Orthogonal Protection in Ornithine Chemistry

Ornithine, a non-proteinogenic amino acid, is a cornerstone in the design of complex peptides, peptidomimetics, and various therapeutic agents. Its unique structure, featuring both α- and δ-amino groups, offers a versatile scaffold for chemical modification. However, this dual functionality necessitates a sophisticated and robust protection strategy to achieve regioselective reactions. The concept of orthogonal protection is paramount, allowing for the selective deprotection of one amino group in the presence of others that remain shielded.[] This guide provides an in-depth exploration of the selective N-terminal deprotection of ornithine derivatives, focusing on the three most widely employed amine protecting groups: 9-fluorenylmethyloxycarbonyl (Fmoc), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz).

These protecting groups are distinguished by their lability under distinct chemical conditions, forming the basis of orthogonal synthesis.[2] Cbz is typically removed by catalytic hydrogenolysis, Boc is labile to acid, and Fmoc is removed under basic conditions.[][2] This differential stability is the key to designing complex synthetic routes for ornithine-containing molecules.

This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles that govern these transformations. A thorough understanding of these mechanisms is critical for troubleshooting and optimizing synthetic strategies.

Comparative Overview of N-Terminal Protecting Groups for Ornithine

The choice of an N-terminal protecting group for ornithine is a critical decision that influences the entire synthetic strategy. The following table summarizes the key characteristics of Fmoc, Boc, and Cbz groups to aid in this selection process.

FeatureFmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)Cbz (Benzyloxycarbonyl)
Deprotection Condition Base-labile (e.g., Piperidine)Acid-labile (e.g., TFA)Hydrogenolysis (e.g., H₂/Pd-C)
Orthogonality Orthogonal to Boc and CbzOrthogonal to Fmoc and CbzOrthogonal to Fmoc and Boc
Byproducts Dibenzofulvene (DBF) adductsIsobutylene, CO₂, t-butyl cationToluene, CO₂
Common Applications Solid-Phase Peptide Synthesis (SPPS)Solid-Phase and Solution-Phase SynthesisSolution-Phase Synthesis
Key Advantages Mild deprotection conditions, UV-active for monitoringStable to basic and nucleophilic conditionsStable to acidic and basic conditions
Potential Side Reactions Aspartimide formation, diketopiperazine formationt-butylation of sensitive residuesCatalyst poisoning, incomplete deprotection

Section 1: Selective Deprotection of the Fmoc Group

The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions.[3] This allows for the use of acid-labile side-chain protecting groups, providing a high degree of orthogonality.

The Chemical Rationale: Mechanism of Fmoc Deprotection

The deprotection of the Fmoc group proceeds via a base-mediated β-elimination mechanism.[4] A secondary amine, typically piperidine, abstracts the acidic proton on the C9 position of the fluorene ring.[3] This initiates an elimination cascade, liberating the free amine and generating dibenzofulvene (DBF).[3] The DBF byproduct is a reactive electrophile that is subsequently trapped by the amine reagent to form a stable adduct.[4]

Fmoc_Deprotection Fmoc-NH-Orn Fmoc-Protected Ornithine Intermediate Carbanion Intermediate Fmoc-NH-Orn->Intermediate + Piperidine Piperidine Piperidine (Base) DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Trapping Free_Amine Free Amine on Ornithine Intermediate->Free_Amine β-elimination DBF Dibenzofulvene (DBF) Intermediate->DBF DBF->DBF_Adduct

Figure 1: Mechanism of Fmoc deprotection.

Experimental Protocol: Selective Fmoc Removal from Fmoc-Orn(Boc)-OH

This protocol describes the selective removal of the Nα-Fmoc group from Fmoc-Orn(Boc)-OH, a commonly used building block in peptide synthesis.[5]

Materials:

  • Fmoc-Orn(Boc)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Diethyl ether

  • Round bottom flask or peptide synthesis vessel

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Resin Swelling (for SPPS): If the substrate is resin-bound, swell the resin in DMF (approximately 10 mL/g of resin) for 30 minutes. For solution-phase, dissolve the Fmoc-Orn(Boc)-OH in DMF.

  • Deprotection:

    • Prepare a 20% (v/v) solution of piperidine in DMF.

    • Add the piperidine solution to the reaction vessel (approximately 10 mL/g of resin).

    • Stir the mixture at room temperature. A typical two-step deprotection is recommended:

      • First treatment: 2 minutes.[6]

      • Drain the solution.

      • Second treatment: 5-10 minutes.[6]

  • Washing:

    • Filter the reaction mixture and wash the resin (or precipitated product) thoroughly with DMF (3 x 10 mL/g of resin).

    • Wash with DCM (3 x 10 mL/g of resin) to remove residual DMF.

    • Wash with diethyl ether (2 x 10 mL/g of resin) to facilitate drying.

  • Drying: Dry the resulting free-amine ornithine derivative under high vacuum.

Self-Validation: The progress of the deprotection can be monitored by UV spectroscopy by detecting the release of the DBF-piperidine adduct, which has a strong absorbance around 301 nm. A Kaiser test can be performed on a small sample of the resin to confirm the presence of a free primary amine.

Troubleshooting and Field-Proven Insights
  • Incomplete Deprotection: If the Kaiser test is negative or weak, extend the second piperidine treatment time to 15-20 minutes. In cases of peptide aggregation, sonicating the reaction vessel can improve reagent accessibility.[7]

  • Aspartimide Formation: This is a significant side reaction, particularly in sequences containing Asp-Gly or Asp-Ser.[8] To mitigate this, consider using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2%) in combination with piperidine (2%) or using piperazine as a milder base.[9]

  • Diketopiperazine Formation: This can occur with the dipeptide at the N-terminus of the resin, leading to chain termination. Using bulky protecting groups on the C-terminal residue or pre-coupled dipeptides can minimize this side reaction.

Section 2: Selective Deprotection of the Boc Group

The Boc protecting group is renowned for its stability under a wide range of conditions, yet it is readily cleaved by strong acids. This characteristic makes it an excellent choice for orthogonal protection schemes, particularly in combination with Fmoc and Cbz groups.

The Chemical Rationale: Mechanism of Boc Deprotection

The acid-catalyzed deprotection of the Boc group proceeds through a unimolecular cleavage mechanism. The carbonyl oxygen of the Boc group is first protonated by a strong acid, such as trifluoroacetic acid (TFA).[2] This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate.[2] The carbamic acid is unstable and rapidly decarboxylates to yield the free amine.[2]

Boc_Deprotection Boc-NH-Orn Boc-Protected Ornithine Protonation Protonated Boc Group Boc-NH-Orn->Protonation + H+ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid - t-Butyl Cation tBu_cation tert-Butyl Cation Protonation->tBu_cation Free_Amine Free Amine on Ornithine Carbamic_Acid->Free_Amine - CO2 Isobutylene Isobutylene tBu_cation->Isobutylene - H+

Figure 2: Mechanism of Boc deprotection.

Experimental Protocol: Selective Boc Removal from Boc-Orn(Z)-OH

This protocol details the selective removal of the Nα-Boc group from Boc-Orn(Z)-OH, leaving the Cbz group on the side chain intact.[10]

Materials:

  • Boc-Orn(Z)-OH

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: Dissolve Boc-Orn(Z)-OH in anhydrous DCM (approximately 10 mL per gram of substrate) in a round bottom flask and cool the solution to 0 °C in an ice bath.

  • Deprotection:

    • Slowly add an equal volume of TFA to the solution (a 1:1 mixture of TFA:DCM is common).[11]

    • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure (rotary evaporation). Co-evaporation with toluene can aid in the complete removal of TFA.[12]

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Self-Validation: The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, more polar spot.

Troubleshooting and Field-Proven Insights
  • Incomplete Deprotection: If TLC indicates the presence of starting material, extend the reaction time or increase the concentration of TFA.

  • t-Butylation of Sensitive Residues: The liberated tert-butyl cation is a reactive electrophile that can alkylate nucleophilic side chains, such as those of tryptophan and methionine. The addition of scavengers like triisopropylsilane (TIS) or water (typically 2.5-5%) to the cleavage cocktail can effectively quench these cations.[13]

  • Difficulty in Removing TFA: Residual TFA can interfere with subsequent coupling reactions.[12] As mentioned, azeotropic removal with toluene is effective. Alternatively, the product can be precipitated as a hydrochloride salt by adding HCl in ether.

Section 3: Selective Deprotection of the Cbz Group

The Cbz group, one of the earliest developed amine protecting groups, remains highly relevant due to its remarkable stability and its unique deprotection method via catalytic hydrogenolysis.

The Chemical Rationale: Mechanism of Cbz Deprotection

The deprotection of the Cbz group is achieved by catalytic hydrogenation.[14] In the presence of a palladium catalyst (typically palladium on carbon, Pd/C) and a hydrogen source (e.g., H₂ gas), the benzyl C-O bond is cleaved.[14] This hydrogenolysis reaction releases toluene and a carbamic acid intermediate, which, similar to the Boc deprotection, spontaneously decarboxylates to yield the free amine.[14]

Cbz_Deprotection Cbz-NH-Orn Cbz-Protected Ornithine Adsorption Adsorption onto Catalyst Cbz-NH-Orn->Adsorption + H₂, Pd/C Cleavage Hydrogenolysis Adsorption->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid Toluene Toluene Cleavage->Toluene Free_Amine Free Amine on Ornithine Carbamic_Acid->Free_Amine - CO₂

Figure 3: Mechanism of Cbz deprotection.

Experimental Protocol: Selective Cbz Removal from a Protected Ornithine Derivative

This protocol describes a general procedure for the selective deprotection of an N-terminal Cbz group.

Materials:

  • Cbz-protected ornithine derivative

  • Methanol or Ethanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

  • Round bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected ornithine derivative in methanol or ethanol in a round bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

  • Hydrogenation:

    • Purge the flask with nitrogen, then with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

    • The reaction is typically complete within 2-16 hours.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should not be allowed to dry in the air.

    • Wash the Celite® pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Self-Validation: Reaction progress can be monitored by TLC. The disappearance of the UV-active Cbz-protected starting material and the appearance of a new, more polar spot (which may be visualized with ninhydrin) indicates a successful reaction.

Troubleshooting and Field-Proven Insights
  • Incomplete Deprotection: If the reaction stalls, the catalyst may be poisoned. Sulfur-containing compounds are common catalyst poisons. The catalyst can be filtered and fresh catalyst added. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene can be effective.

  • Catalyst Inactivity: Ensure the catalyst is of good quality and has been stored properly.

  • Safety: Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care and never allow the catalyst to dry on the filter paper. Always filter under a stream of inert gas and quench the filter cake with water.

Safety Precautions

  • Piperidine: Toxic, flammable, and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Trifluoroacetic Acid (TFA): Highly corrosive and volatile. Causes severe burns. Always handle in a fume hood and wear appropriate PPE, including acid-resistant gloves.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources. The palladium catalyst can be pyrophoric.

Conclusion

The selective N-terminal deprotection of ornithine derivatives is a fundamental aspect of modern peptide and medicinal chemistry. The strategic application of orthogonal protecting groups like Fmoc, Boc, and Cbz provides chemists with the tools to construct complex molecules with a high degree of precision. A thorough understanding of the underlying chemical principles, coupled with robust experimental protocols and an awareness of potential side reactions, is essential for success in this field. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers, enabling them to confidently navigate the challenges of ornithine chemistry and advance their scientific endeavors.

References

  • ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b).... Retrieved from [Link]

  • Redalyc. (2010). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 54(3), 132-138. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • ResearchGate. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ResearchGate. (2020). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Retrieved from [Link]

  • Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (2018). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • ResearchGate. (2017). How can I remove Boc protective group in prescense of Trt and TBS?. Retrieved from [Link]

  • ACS Publications. (2023). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry, 88(5), 2938–2948. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Orn(Boc)-OH. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24435-24440. Retrieved from [Link]

  • Ovid. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]

  • Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Palladium Scavenger Removal in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for the Effective Removal of Palladium Scavengers After Aloc-L-Orn(Fmoc)-OH Deprotection

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize the allyloxycarbonyl (Aloc) protecting group for the ornithine side-chain in Fmoc-based solid-phase peptide synthesis (SPPS). Specifically, we will address the critical, yet often challenging, step of removing residual palladium catalyst and scavenging agents following the deprotection of Fmoc-L-Orn(Aloc)-OH.

The complete removal of palladium is not merely a purification step; it is a regulatory necessity and a crucial factor for the success of subsequent synthetic transformations and the final biological activity of the peptide.[1][2] This resource provides in-depth FAQs, troubleshooting guides, and validated protocols to help you navigate this process efficiently and achieve high-purity peptide products.

Frequently Asked Questions (FAQs)

Q1: Why is the Aloc group used for ornithine side-chain protection?

The Aloc protecting group is favored for its unique cleavage conditions, which are orthogonal to the acid-labile (Boc and tBu) and base-labile (Fmoc) protecting groups commonly used in peptide synthesis.[3] Deprotection is achieved under mild, neutral conditions using a palladium(0) catalyst, typically Pd(PPh₃)₄, and an allyl scavenger.[3][4] This orthogonality allows for selective deprotection of the ornithine side-chain to perform modifications like lactam cyclization or branching while the rest of the peptide remains protected.

Q2: What is the chemical mechanism of Aloc deprotection?

The deprotection proceeds via a palladium(0)-catalyzed Tsuji-Trost allylation reaction.[5] The Pd(0) catalyst undergoes oxidative addition to the allyl group of the Aloc-protected ornithine, forming a π-allyl palladium(II) complex.[4][5] This complex then releases the deprotected amine. To regenerate the active Pd(0) catalyst and prevent the reactive allyl group from re-alkylating the desired product or other nucleophiles, an "allyl scavenger" is required.[4]

View Deprotection Mechanism Diagram

G cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ PiAllyl π-Allyl Pd(II) Complex Pd0->PiAllyl Oxidative Addition Pd0_regen Pd(0)L₂ PiAllyl->Pd0_regen Reductive Elimination Deprotected R-NH₂ PiAllyl->Deprotected ScavengedAllyl Scavenger-Allyl Adduct PiAllyl->ScavengedAllyl Nucleophilic Attack by Scavenger Alloc R-NH-Alloc Alloc->PiAllyl Scavenger Allyl Scavenger (e.g., PhSiH₃) Scavenger->Pd0_regen caption Simplified Aloc Deprotection Mechanism. G A 1. On-Resin Aloc Deprotection (Pd(PPh₃)₄, Allyl Scavenger in DCM/NMP) B 2. Resin Washing (DCM, MeOH, etc.) A->B C 3. Peptide Cleavage & Global Deprotection (e.g., TFA Cocktail) B->C D 4. Crude Peptide Precipitation & Lyophilization C->D E 5. Dissolve Crude Peptide in Appropriate Solvent D->E F 6. Palladium Scavenging (Batch or Flow) E->F G 7. Scavenger Removal (Filtration) F->G H 8. Purification & Analysis G->H I Reverse-Phase HPLC H->I J LC-MS (Identity) H->J K ICP-MS (Residual Pd) H->K caption Workflow: Aloc Deprotection to Final Analysis.

Caption: Workflow: Aloc Deprotection to Final Analysis.

Protocol 1: Palladium Removal Using Thiol-Functionalized Resin

This protocol is highly recommended for its efficiency and selectivity, minimizing product loss.

  • Reaction Completion: Following the Aloc deprotection, cleave the peptide from the resin and lyophilize the crude product.

  • Dissolution: Dissolve the crude peptide in a suitable solvent (e.g., DMF, NMP, MeCN, or an aqueous buffer). Ensure complete dissolution.

  • Scavenger Addition: Add a thiol-functionalized scavenger resin (e.g., Biotage® MP-TMT or SiliaMetS® Thiol). A typical loading is 3-5 equivalents relative to the initial amount of palladium catalyst used. [6][7]4. Incubation: Stir the mixture at room temperature for 4-16 hours. [6]Gentle agitation is sufficient. For faster results, the temperature can be moderately increased (e.g., to 40-45 °C), but monitor for peptide stability. [8]5. Filtration: Remove the resin by filtering the mixture through a syringe filter (e.g., 0.45 µm PTFE) or a Büchner funnel.

  • Washing: Wash the filtered resin with a small volume of the same solvent to recover any residual product. Combine the wash with the filtrate.

  • Analysis: The filtrate, now containing the purified peptide, is ready for HPLC purification and subsequent analysis by LC-MS and ICP-MS to confirm palladium removal.

Protocol 2: Palladium Removal Using Activated Carbon

This is a more cost-effective but less selective method. Optimization is key to preventing product loss.

  • Preparation: Follow steps 1 and 2 from Protocol 1.

  • Scavenger Addition: Add activated carbon (e.g., Darco®) to the solution. Start with a low loading, such as 0.2-0.5 wt equivalent to the peptide mass. [8]3. Incubation: Stir the slurry at room temperature or slightly elevated temperature (e.g., 45 °C) for 2-18 hours. [8]Longer times may be needed but increase the risk of product adsorption.

  • Filtration: Carefully filter the mixture through a pad of Celite® to ensure all fine carbon particles are removed. This is a critical step, as carbon fines can be difficult to eliminate.

  • Washing & Analysis: Proceed with steps 6 and 7 from Protocol 1.

Data Summary: Comparison of Palladium Scavengers
Scavenger TypeFunctional GroupTypical Loading (eq. to Pd)ProsCons
Thiol-Functionalized Silica/Polystyrene -SH, -NH₂-SH3-10 eq.High selectivity, high capacity, minimal product loss, good for various Pd states. [1][9][8]Higher cost, may require longer incubation times. [8]
Trimercaptotriazine (TMT) Resin Triazine-thiol3-5 eq.Extremely high affinity for Pd, very effective at low ppm levels. [8][7]Higher cost, regeneration is difficult. [8]
Activated Carbon Amorphous Carbon0.2-2.0 wt eq. (to product)Low cost, effective for removing color and some Pd species. [8][10]Non-selective, high risk of product loss, can be messy, may require hot filtration. [11][8]
Solution-Phase Thiols N-acetyl-L-cysteine5-20 eq.Can chelate strongly bound Pd. [12][13]Requires a subsequent purification step (extraction, filtration, or crystallization) to remove the Pd-thiol complex.
References
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Biotage. Retrieved from [Link]

  • CEM Corporation. (2023, January 30). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]

  • Fernández-Forner, D., Casals, G., Navarro, E., & Albericio, F. (2001). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Tetrahedron Letters, 42(31), 5227-5229. [Referenced via ResearchGate]. Retrieved from [Link]

  • Willwacher, J., Ahmad, O. K., & Movassaghi, M. (n.d.). Palladium-catalyzed Synthesis of Monoalkyl Diazenes. Organic Syntheses. Retrieved from [Link]

  • Biotage. (2020). Using Metal Scavengers to Remove Trace Metals such as Palladium. AN154. Retrieved from [Link]

  • Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Amazon Filters. (n.d.). Improving Operator Safety in API Catalyst Recovery. Retrieved from [Link]

  • Garrett, C. E., et al. (2005). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Organic Process Research & Development, 9(5), 513-520. [Referenced via ResearchGate]. Retrieved from [Link]

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599-1629. Retrieved from [Link]

  • Isolan, L. N., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Sustainability, 1(1), 1-19. Retrieved from [Link]

  • Mondal, S., et al. (2021). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 23(15), 5849-5853. Retrieved from [Link]

  • D. D. D. (2018). Peptide Macrocyclization Through Palladium-Catalyzed Late-Stage C-H Activation. Methods in Molecular Biology, 1785, 137-147. Retrieved from [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 263-269. Retrieved from [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 263-269. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Orn(Aloc)-OH. Retrieved from [Link]

  • Welch, C. J., et al. (2016). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 20(5), 949-953. [Referenced via ResearchGate]. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-Orn(Alloc)-OH. Retrieved from [Link]

  • Biotage. (n.d.). Biotage® MP-TMT | Palladium scavenger. Retrieved from [Link]

  • Mattellone, A., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(7), 2793-2801. Retrieved from [Link]

  • Mattellone, A., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as green coupling reagent: methods and challenges. Green Chemistry, 25(7), 2793-2801. [Referenced via ResearchGate]. Retrieved from [Link]

  • Kumar, A., et al. (2023). Analytical Method Development and Validation for the Estimation of Palladium Content in Tapentadol Hydrochloride by Atomic Absorption Spectrometer. International Journal of Pharmaceutical and Biological Archives, 11(1), 1-6. Retrieved from [Link]

Sources

Minimizing racemization of Aloc-L-Orn(Fmoc)-OH during coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Racemization

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with Aloc-L-Orn(Fmoc)-OH and are encountering challenges with racemization during peptide coupling. As Senior Application Scientists, we understand that maintaining stereochemical integrity is paramount to the biological activity and therapeutic efficacy of your peptides. This resource provides in-depth technical guidance, troubleshooting strategies, and validated protocols to help you achieve optimal results in your solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when using Aloc-L-Orn(Fmoc)-OH?

A1: Racemization is the process in which a pure enantiomer, in this case, the L-isomer of Ornithine, is converted into a mixture of both L- and D-isomers.[1] In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid into your peptide sequence, resulting in a diastereomeric impurity. These impurities can be difficult to separate from the desired peptide and can significantly alter its three-dimensional structure, biological activity, and immunogenicity.[1]

While all chiral amino acids are susceptible to some degree of racemization during activation and coupling, certain residues are more prone to it.[2] The use of urethane-based protecting groups like Fmoc generally helps to preserve optical purity.[3] However, the conditions required for peptide bond formation can still lead to loss of stereochemical integrity.[4]

Q2: What is the primary mechanism of racemization during the coupling of Fmoc-protected amino acids?

A2: The predominant mechanism of racemization during peptide coupling involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This occurs when the carboxyl group of the Fmoc-amino acid is activated. The presence of a base can then abstract the acidic proton at the α-carbon, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-enantiomers.

Another potential pathway is direct enolization, where the α-proton is abstracted directly by a base without the formation of an oxazolone ring. This is more likely to occur with highly activated amino acid derivatives and in the presence of strong bases.

racemization_mechanism cluster_activation Carboxyl Activation cluster_racemization Racemization Pathways Fmoc_AA Fmoc-L-Orn(Aloc)-OH Activated_AA Activated Ester/Intermediate Fmoc_AA->Activated_AA Coupling Reagent Oxazolone 5(4H)-Oxazolone Activated_AA->Oxazolone Base (Intra- or Intermolecular) Peptide_Bond Desired Peptide (L-Orn) Activated_AA->Peptide_Bond Coupling to N-terminus Enolate Planar Enolate Oxazolone->Enolate Base D_AA Fmoc-D-Orn(Aloc)-OH Derivative Enolate->D_AA Protonation Impurity Diastereomeric Impurity (D-Orn) D_AA->Impurity Coupling to N-terminus troubleshooting_workflow start High Racemization Detected coupling_reagent Step 1: Evaluate Coupling Reagent start->coupling_reagent base Step 2: Assess Base Selection and Concentration coupling_reagent->base temperature Step 3: Control Reaction Temperature base->temperature preactivation Step 4: Minimize Pre-activation Time temperature->preactivation solvent Step 5: Consider Solvent Effects preactivation->solvent end Racemization Minimized solvent->end

Sources

Technical Support Center: Allyl Group Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. As Senior Application Scientists, we understand the nuances of complex peptide synthesis and the challenges that can arise during critical steps like selective deprotection. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the removal of allyl-based protecting groups (Alloc, O-Allyl).

The use of allyl protecting groups offers a powerful orthogonal strategy in modern Fmoc-based solid-phase peptide synthesis (SPPS), enabling the synthesis of complex structures like cyclic peptides, branched peptides, and post-synthesis modified peptides.[1][2] However, the deprotection step, which relies on palladium(0) catalysis, requires careful attention to detail. This guide provides practical solutions to common problems and answers frequently asked questions to help you achieve clean, efficient, and reliable allyl group removal.

Troubleshooting Guide: On-Resin Allyl Deprotection

This section addresses specific issues you may encounter during your experiments. We focus on identifying the root cause and providing actionable, step-by-step solutions.

Problem 1: Incomplete or Sluggish Deprotection

Symptom: HPLC or Mass Spectrometry analysis of a test cleavage shows a significant amount of starting material (allyl-protected peptide) remaining after the deprotection reaction.

Causality Analysis: Incomplete deprotection is the most common issue and typically points to a problem with the catalytic system. The palladium(0) catalyst, usually Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is highly sensitive to oxygen and can be easily oxidized to an inactive Pd(II) state.[1] Furthermore, the efficiency of the nucleophilic scavenger, which traps the allyl group from the palladium complex, is critical for turning over the catalyst and driving the reaction to completion.

Recommended Solutions:

  • Verify Catalyst Activity:

    • Cause: Pd(PPh₃)₄ degrades upon exposure to air, appearing as a brownish or black powder instead of a bright yellow crystalline solid.

    • Solution: Always use a fresh bottle of catalyst or one that has been rigorously stored under an inert atmosphere (Argon or Nitrogen). For best results, weigh the catalyst in a glovebox or use Schlenk techniques. The deprotection reaction itself must be performed under an inert atmosphere.

  • Optimize the Scavenger:

    • Cause: The chosen scavenger may be inefficient or used in insufficient quantity. While traditional scavengers like morpholine are effective, they can be slow.[3]

    • Solution: For difficult deprotections, switch to a more potent scavenger.

      • Phenylsilane (PhSiH₃): This is a highly efficient scavenger that works via a reductive mechanism. It is often the scavenger of choice for rapid and complete deprotections.[4] A typical protocol uses 15-20 equivalents.[1][2]

      • N,N'-Dimethylbarbituric Acid (NDMBA): Another highly effective cyclic urea-based scavenger.

    • Action: If using a standard scavenger, try increasing the number of equivalents or the reaction time. If the reaction is still sluggish after 60 minutes, filter the resin and repeat the treatment with a freshly prepared reagent cocktail.[5]

  • Improve Resin Swelling and Reagent Access:

    • Cause: Poor solvation of the peptidyl-resin can hinder the access of the bulky Pd(PPh₃)₄ catalyst to the allyl group. This is particularly true for simple polystyrene resins.[6]

    • Solution: Ensure the resin is fully swollen before adding the deprotection cocktail. While Dichloromethane (DCM) is common, a solvent system containing Chloroform (CHCl₃) or Tetrahydrofuran (THF) can improve solubility of the catalyst and swelling.[3][5]

  • Consider Microwave Acceleration:

    • Cause: Thermal energy can overcome activation barriers and accelerate slow reactions.

    • Solution: Microwave heating can dramatically reduce reaction times (e.g., from hours to minutes) and can be performed under atmospheric conditions without rigorous deoxygenation, as the rapid reaction outpaces catalyst degradation.[1] A typical condition is 2 x 5 minutes at 40-50°C.[1]

Problem 2: Resin Turns Gray, Dark Brown, or Black

Symptom: During or after the deprotection step, the resin develops a dark, often black, coloration.

Causality Analysis: This is a classic sign of palladium catalyst decomposition into palladium black (metallic Pd). This occurs when the Pd(0) complex is either oxidized or disproportionates. While some color change is normal, a deep black color indicates significant catalyst death, which will halt the deprotection reaction.

Recommended Solutions:

  • Maintain a Strict Inert Atmosphere:

    • Cause: Oxygen is the primary culprit for catalyst decomposition.

    • Solution: Purge the reaction vessel, solvents, and resin thoroughly with Argon or Nitrogen before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Ensure Homogeneous Conditions:

    • Cause: Pd(PPh₃)₄ has limited solubility in some common peptide synthesis solvents like DMF. If the catalyst precipitates, it is no longer active. This is a major hurdle in automated peptide synthesis.[3]

    • Solution: For manual synthesis, use solvents that effectively dissolve the catalyst, such as DCM, CHCl₃, or THF.[3] For automated synthesis, use a pre-dissolved, stable catalyst solution, often prepared in a mixture of a solvent like CHCl₃ with an organic acid (e.g., acetic acid) and an acceptor (e.g., N-methylmorpholine) to maintain solubility.[3]

  • Perform Post-Deprotection Washes:

    • Action: After deprotection, it is crucial to wash the resin thoroughly to remove residual palladium, which can interfere with subsequent couplings or cause peptide degradation.

    • Recommended Wash Protocol:

      • DCM (3x)

      • 0.5% Sodium diethyldithiocarbamate in DMF (3x, 5 min each)

      • DMF (3x)

      • DCM (3x)

Problem 3: Side Reactions with Sensitive Residues (Trp, Met, Cys)

Symptom: Mass spectrometry analysis reveals adducts on sensitive amino acid side chains, typically corresponding to the addition of an allyl group (+40 Da).

Causality Analysis: The mechanism of deprotection involves the formation of a cationic (π-allyl)palladium complex. If this intermediate is not trapped quickly and efficiently by the scavenger, the reactive allyl cation can be transferred to nucleophilic side chains like Tryptophan, Methionine, or Cysteine.[6] This is a failure of the scavenging system, not just the catalyst.

Recommended Solutions:

  • Use a "Soft" Nucleophilic Scavenger:

    • Cause: "Hard" nucleophiles may be less effective at intercepting the "soft" π-allyl palladium intermediate.

    • Solution: Employ scavengers that are soft nucleophiles, as they are more effective at preventing re-alkylation of the peptide. Phenylsilane (PhSiH₃) and N,N'-Dimethylbarbituric acid (NDMBA) are excellent choices for peptides containing sensitive residues.[4]

  • Increase Scavenger Concentration:

    • Action: Ensure a high concentration of the scavenger is present to maximize the probability of trapping the allyl group before it can react elsewhere. Use at least 15-20 equivalents of the scavenger relative to the peptide.

Troubleshooting Workflow Diagram

G start Start Allyl Deprotection check_completion Reaction Complete? (Test Cleavage) start->check_completion check_color Resin Dark/Black? start->check_color incomplete Problem: Incomplete Reaction check_completion->incomplete No success Success: Proceed to Next Step check_completion->success Yes check_catalyst 1. Use Fresh Pd(0) 2. Ensure Inert Atmosphere incomplete->check_catalyst change_scavenger Switch to Potent Scavenger (e.g., PhSiH₃, NDMBA) check_catalyst->change_scavenger If still slow increase_time Increase Reaction Time or Repeat Treatment change_scavenger->increase_time If still slow use_microwave Consider Microwave Heating (40-50°C) increase_time->use_microwave Alternative dark_resin Problem: Catalyst Decomposition check_color->dark_resin Yes check_side_reactions Side Reactions on Trp, Met, Cys? check_color->check_side_reactions No improve_inert Improve Inert Atmosphere Technique dark_resin->improve_inert check_solubility Ensure Catalyst is Fully Dissolved improve_inert->check_solubility side_reactions Problem: Allyl Scrambling check_side_reactions->side_reactions Yes check_side_reactions->success No use_soft_scavenger Use 'Soft' Scavenger (PhSiH₃, NDMBA) side_reactions->use_soft_scavenger

Caption: Troubleshooting Decision Tree for Allyl Group Removal.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of palladium-catalyzed allyl deprotection?

The reaction proceeds via a Tsuji-Trost type allylic substitution mechanism.[2] The active Pd(0) catalyst coordinates to the double bond of the allyl group. Through oxidative addition, a (π-allyl)palladium(II) intermediate is formed, releasing the deprotected amine or carboxylate. A nucleophilic scavenger then attacks the allyl group on this complex, releasing it as a stable byproduct and regenerating the Pd(0) catalyst, allowing the cycle to continue.

G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pi_allyl (π-Allyl)Pd(II)L₂⁺ Intermediate pd0->pi_allyl Oxidative Addition pi_allyl->pd0 Nucleophilic Attack by Scavenger peptide_free Peptide-OH pi_allyl->peptide_free scavenger_allyl Scavenger-Allyl (Byproduct) pi_allyl->scavenger_allyl peptide_allyl Peptide-O-Allyl peptide_allyl->pi_allyl scavenger Scavenger (Nu⁻) scavenger->pi_allyl

Sources

Technical Support Center: Improving the Yield of Aloc-Protected Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the technical support guide for optimizing the use of the allyloxycarbonyl (Aloc) protecting group in peptide synthesis. The Aloc group is a valuable tool for orthogonal protection strategies, particularly in the synthesis of complex peptides, cyclic peptides, and post-synthesis modifications.[1][2] Its stability to the acidic and basic conditions used for Boc and Fmoc removal, respectively, makes it an ideal choice for selective side-chain deprotection.[1][3]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges and improve the yield and purity of your peptide products.

Core Principles: The Mechanism of Aloc Deprotection

The removal of the Aloc group is typically achieved through a palladium(0)-catalyzed reaction.[4][5] Understanding this mechanism is crucial for effective troubleshooting. The process, known as the Tsuji-Trost reaction, involves three main steps:[1]

  • Oxidative Addition : The Pd(0) catalyst coordinates to the allyl group of the Aloc-protected amine and inserts into the carbon-oxygen bond, forming a π-allyl palladium(II) complex.[6]

  • Decarboxylation : The resulting carbamate ligand is unstable and spontaneously decarboxylates, releasing the free amine and carbon dioxide.

  • Reductive Elimination : A scavenger molecule attacks the π-allyl palladium complex, regenerating the Pd(0) catalyst and preventing the reactive allyl group from causing side reactions.[6]

Visualizing the Deprotection Pathway

Aloc_Deprotection Peptide_Aloc Peptide-NH-Aloc Pi_Allyl_Complex [π-Allyl-Pd(II)L₂]⁺[Peptide-NH-COO]⁻ Peptide_Aloc->Pi_Allyl_Complex 1. Oxidative     Addition Pd0 Pd(0)L₂ Deprotected_Peptide Peptide-NH₂ + CO₂ Pi_Allyl_Complex->Deprotected_Peptide 2. Decarboxylation Scavenged_Allyl Allyl-Scavenger Pi_Allyl_Complex->Scavenged_Allyl 3. Nucleophilic Attack     by Scavenger Scavenger Scavenger (e.g., PhSiH₃) Regenerated_Pd0 Pd(0)L₂ Scavenged_Allyl->Regenerated_Pd0 Reductive Elimination

Caption: Palladium-catalyzed Aloc deprotection workflow.

Troubleshooting Guide

This section addresses specific issues encountered during Aloc deprotection and subsequent coupling steps in a question-and-answer format.

Q1: My Aloc deprotection is incomplete or very slow. What are the likely causes and how can I fix this?

A1: Incomplete deprotection is a common issue that directly impacts the yield of the subsequent coupling step.[7] Several factors can contribute to this problem.

Potential Causes & Solutions:

  • Catalyst Inefficiency: The palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be sensitive to oxidation, although recent studies show it is more robust than previously thought, even under atmospheric conditions.[2][8]

    • Solution: Use fresh, high-quality catalyst. While working under an inert atmosphere (like argon or nitrogen) is traditional, microwave-assisted deprotection can be successfully performed under atmospheric conditions, as the shorter reaction times minimize catalyst oxidation.[2][9] Consider increasing the catalyst equivalents from the typical 0.1-0.25 eq. to 0.3 eq. for difficult sequences.

  • Insufficient or Inappropriate Scavenger: The scavenger's role is to trap the allyl cation and regenerate the catalyst.[6] If the scavenger is depleted or inefficient, the catalytic cycle halts.

    • Solution: Ensure you are using a sufficient excess of the scavenger (typically 20-40 equivalents). For sterically hindered sites or secondary amines, reaction kinetics can be slower, requiring longer reaction times or a more efficient scavenger like dimethylamine borane complex (Me₂NH·BH₃).[10] Phenylsilane (PhSiH₃) is a widely used and effective scavenger that acts as a hydride donor.[1][6]

  • Peptide Aggregation or Steric Hindrance: As the peptide chain grows, it can fold or aggregate on the resin, making the Aloc group inaccessible to the bulky palladium catalyst.[7]

    • Solution 1: Microwave Heating: Applying microwave energy (e.g., 5 minutes at 40°C) can disrupt aggregation and significantly accelerate the deprotection reaction, often leading to complete removal in minutes.[2][9]

    • Solution 2: Repetitive Deprotection: Perform two or more deprotection cycles. After the first reaction, drain the reagents, wash the resin thoroughly with DCM, and then add a fresh deprotection cocktail.[1][11]

  • Solvent Choice: The reaction is typically performed in dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Poor resin swelling or reagent solubility can slow the reaction.

    • Solution: Ensure the resin is fully swollen in the reaction solvent before adding the catalyst and scavenger. DCM is a common and effective choice.[11]

Q2: I'm observing significant byproducts after Aloc deprotection. What's happening and what can I do?

A2: The primary side reaction of concern is the re-alkylation of the newly deprotected amine by the allyl cation. This occurs when the scavenger is not efficient enough to trap the allyl group before it reacts with the free amine.

Potential Cause & Solution:

  • Inefficient Allyl Scavenging: This is the most direct cause of side products.

    • Solution: Increase the concentration of the scavenger. Different scavengers have different efficiencies. Phenylsilane is effective at preventing allylamine side reactions.[1] For challenging cases, particularly with secondary amines, Me₂NH·BH₃ has been shown to be superior to morpholine or phenylsilane in preventing this side reaction.[10] A comparison of common scavengers is provided in the table below.

Q3: My final peptide is contaminated with palladium. How can I effectively remove it?

A3: Palladium can strongly adsorb to the peptide or resin, especially to residues like Cysteine or Methionine, leading to contamination of the final product.[12]

Potential Cause & Solution:

  • Insufficient Washing: Standard solvent washes may not be sufficient to remove all palladium residues.

    • Solution 1: Chelating Washes: After the deprotection is complete, perform several washes with a solution containing a chelating agent. A common and effective method is to wash with a solution of sodium diethyldithiocarbamate.

    • Solution 2: Scavenger Resins: Incorporate washes with palladium scavenger resins. These are solid supports functionalized with groups that have a high affinity for palladium and can effectively sequester the metal from the solution.[10]

    • Solution 3: Alternating Solvents: A rigorous washing protocol using alternating solvents like DCM and Methanol can help remove residual reagents and catalyst.[1]

Q4: The coupling reaction after Aloc deprotection has a low yield. Why is this happening?

A4: Low coupling efficiency is almost always a direct consequence of issues in the preceding deprotection step.[7]

Potential Causes & Solutions:

  • Incomplete Aloc Deprotection: This is the most common cause. If the Aloc group is not fully removed, the N-terminal amine is not available to react with the incoming activated amino acid, leading to truncated sequences.[7]

    • Solution: Before proceeding with coupling, confirm complete deprotection. Cleave a small amount of resin (a few beads) and analyze by mass spectrometry to verify the mass of the deprotected peptide.[11] If deprotection is incomplete, repeat the deprotection step.

  • Catalyst Interference: Residual palladium left on the resin can potentially interfere with the activation and coupling reagents.

    • Solution: Implement the thorough washing and palladium scavenging protocols described in Q3 before initiating the coupling step.

Experimental Protocols

Protocol 1: Standard Palladium-Catalyzed Aloc Deprotection on Solid Support

This protocol is a general guideline and may require optimization.[1][11]

  • Resin Preparation: Swell the peptide-resin thoroughly in dichloromethane (DCM).

  • Reagent Preparation: Prepare a deprotection cocktail. For 0.1 mmol of peptide-resin, dissolve Pd(PPh₃)₄ (0.1 - 0.25 eq.) in DCM. To this solution, add phenylsilane (20 eq.).

  • Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Agitate the mixture at room temperature for 20-30 minutes. For accelerated reactions, use a microwave peptide synthesizer at 40°C for 5 minutes.[2]

  • Repeat (Optional): Drain the reaction vessel and repeat the deprotection step with a fresh cocktail for an additional 20-30 minutes (or 5 minutes in the microwave).[1]

  • Washing: Drain the deprotection solution and wash the resin extensively. A recommended sequence is:

    • DCM (3x)

    • Methanol (1x)

    • DCM (3x)

    • Methanol (1x)

    • DCM (3x)[1]

  • Confirmation: Before proceeding to the next coupling, take a small sample of resin for cleavage and MS analysis to confirm complete deprotection.[11]

Protocol 2: Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow cluster_optimization Optimization Strategies Start Low Coupling Yield After Aloc Deprotection Check_Deprotection Check for Complete Deprotection (Cleave & MS Analysis) Start->Check_Deprotection Incomplete Deprotection Incomplete? Check_Deprotection->Incomplete Optimize_Deprotection Optimize Deprotection Protocol Incomplete->Optimize_Deprotection Yes Complete Deprotection Complete Incomplete->Complete No Optimize_Deprotection->Check_Deprotection Re-run & Re-check Opt1 Use Microwave Heating (40°C, 2x 5 min) Opt2 Repeat Deprotection Cycle Opt3 Increase Scavenger Equivalents Opt4 Switch Scavenger (e.g., to Me₂NH·BH₃) Check_Washing Review Washing Protocol Complete->Check_Washing Improve_Washing Implement Rigorous Washing (Chelators, Scavenger Resins) Check_Washing->Improve_Washing Proceed Proceed to Coupling Improve_Washing->Proceed

Caption: Troubleshooting workflow for low coupling yield.

Data Summary

Table 1: Comparison of Common Allyl Scavengers
ScavengerRecommended EquivalentsKey CharacteristicsBest ForReference
Phenylsilane (PhSiH₃) 20 - 30Acts as a hydride donor; generally effective and widely used.Standard deprotection of primary amines.[1][6]
Morpholine 20 - 40Nucleophilic scavenger; can be less effective for secondary amines.Standard deprotection; well-established in literature.[6][10]
Dimethylamine borane complex (Me₂NH·BH₃) 40Highly effective nucleophile; superior for preventing re-alkylation, especially of secondary amines.Deprotection of secondary amines (e.g., N-methylated residues, proline) or sterically hindered sites.[10]
Dimedone / Barbituric acid 20 - 30Carbon-based nucleophiles (soft nucleophiles).Alternative scavengers, less common in standard SPPS protocols.[6]

Frequently Asked Questions (FAQs)

Q: Is it necessary to perform Aloc deprotection under an inert atmosphere? A: While traditional protocols emphasize the need for inert (argon or nitrogen) conditions due to the perceived sensitivity of palladium catalysts, recent studies have demonstrated that Aloc deprotection can be performed successfully and rapidly under atmospheric conditions, especially when accelerated by microwave heating.[2][8] The short reaction times minimize the opportunity for catalyst degradation.[9]

Q: What are the advantages of using Aloc over other orthogonal protecting groups like Dde or ivDde? A: The primary advantage of Aloc is its distinct removal chemistry. Dde and ivDde groups are removed using hydrazine, which can also cleave Fmoc groups if the N-terminus is not protected (e.g., with Boc).[4] Aloc deprotection with palladium is completely orthogonal to both acid-labile (Boc, Trt) and base-labile (Fmoc) protecting groups, offering greater flexibility in complex synthesis strategies.[1]

Q: Are there any metal-free methods for Aloc removal? A: Yes, research has led to the development of metal-free Aloc removal protocols. One such method uses iodine (I₂) and water in an environmentally friendly solvent mixture.[13] This approach involves an iodocyclization followed by hydrolysis to release the free amine and may be beneficial for peptides that are sensitive to metal contamination.[13]

References

  • Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. (2019). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine. Retrieved February 7, 2024, from [Link]

  • Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. (2023). ACS Publications. Retrieved February 7, 2024, from [Link]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. (2024). ACS Publications. Retrieved February 7, 2024, from [Link]

  • Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved February 7, 2024, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 7, 2024, from [Link]

  • Deprotection of the alloc group of peptide 1 with Pd or Ru complexes under NCL conditions. (n.d.). Wiley Online Library. Retrieved February 7, 2024, from [Link]

  • Using microwave heating to expedite your allyl ester or alloc deprotection. (2018). Biotage. Retrieved February 7, 2024, from [Link]

  • Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. (2002). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? (2018). Biotage. Retrieved February 7, 2024, from [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (2012). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. (2016). PubMed. Retrieved February 7, 2024, from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). GenScript. Retrieved February 7, 2024, from [Link]

Sources

Overcoming steric hindrance in Aloc-L-Orn(Fmoc)-OH coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #ORN-882-ALOC Subject: Optimization of Aloc-L-Orn(Fmoc)-OH Incorporation in Solid Phase Peptide Synthesis (SPPS) Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary & Diagnostic Scope

User Scenario: You are attempting to couple Aloc-L-Orn(Fmoc)-OH (N


-Allyloxycarbonyl-N

-Fluorenylmethoxycarbonyl-L-Ornithine) to a resin-bound peptide. The Challenge: This derivative presents a unique "double-bulk" steric profile. While the Ornithine backbone is not inherently hindered, the Fmoc group on the

-amine
is a large, lipophilic tricyclic system that can fold back or aggregate, shielding the activated carboxylate. Furthermore, the Aloc group on the

-amine, while smaller, contributes to the overall steric crowding.

Common Failure Modes:

  • Incomplete Coupling (Deletion Sequences): The bulky side chain prevents the activated ester from reaching the N-terminus of the growing chain.

  • Aggregation: The hydrophobic Fmoc group promotes

    
    -sheet formation (aggregation) on the resin, reducing solvation.
    
  • Racemization: Over-activation to force the coupling leads to loss of chirality at the

    
    -carbon.
    

Diagnostic Matrix (Troubleshooting)

Use this decision tree to identify your specific bottleneck before altering your protocol.

TroubleshootingMatrix Start Identify Coupling Failure CheckHPLC Analyze Crude HPLC/MS Start->CheckHPLC Deletion Deletion (N-1 Peak) CheckHPLC->Deletion Missing Residue Racemization Epimerization (D-Isomer) CheckHPLC->Racemization Split Peaks/Shoulders LowLoading Low Resin Loading CheckHPLC->LowLoading First Coupling Fails SolventCheck Check Solvent System Deletion->SolventCheck TempCheck Check Reaction Temp Racemization->TempCheck BaseCheck Check Base:Reagent Ratio Racemization->BaseCheck Action1 Switch to NMP or DMF/DMSO (9:1) SolventCheck->Action1 If using DMF Action2 Switch to COMU/Oxyma Reduce Temp to 50°C TempCheck->Action2 If >60°C or HATU used Action3 Use TMP (Collidine) instead of DIEA BaseCheck->Action3 If Base > 2 eq

Figure 1: Diagnostic logic flow for identifying the root cause of coupling failures.

Optimized Coupling Protocol

This protocol replaces standard HBTU/DIEA cycles with a high-efficiency system designed for hindered amino acids.[1]

A. Reagent Selection: The "Gold Standard"

For sterically hindered ornithine derivatives, COMU is superior to HATU. It offers higher coupling efficiency with lower racemization rates and is safer (non-explosive) [1].[2][3]

ComponentStandard ProtocolHigh-Efficiency Protocol Why?
Activator HBTU or HATUCOMU (or PyOxim)COMU generates a highly reactive Oxyma ester in situ; less epimerization than HATU [2].[1]
Additive HOBtOxyma Pure Oxyma is a superior nucleophile to HOBt, accelerating kinetics without suppressing yield [3].
Base DIEA (Diisopropylethylamine)TMP (2,4,6-Trimethylpyridine/Collidine)TMP is a weaker base than DIEA, significantly reducing base-catalyzed racemization during slow couplings.[1]
Solvent DMFNMP (N-Methyl-2-pyrrolidone)NMP disrupts resin aggregation (beta-sheets) better than DMF, crucial for hydrophobic Fmoc-Orn derivatives.[1]
B. Step-by-Step Workflow

1. Resin Preparation: Ensure the resin is fully swelled.[4] For polystyrene (PS) resins, swell in DCM for 30 mins, then wash with NMP. For PEG-based resins (ChemMatrix), swell directly in NMP.[1]

2. Activation (In-Situ Only): Do not pre-activate for >2 minutes. The active ester of Ornithine is prone to lactamization or racemization if left to stand.

  • Mix: Aloc-L-Orn(Fmoc)-OH (3.0 eq) + COMU (3.0 eq) + Oxyma Pure (3.0 eq).

  • Dissolve: In NMP (0.1 M concentration).

  • Add Base: Add TMP (Collidine) (3.0 eq) immediately before dispensing to the resin.

    • Note: Maintaining a 1:1 ratio of Base:Activator is critical for COMU [1].

3. Coupling Cycle (Microwave Assisted): Microwave energy is highly recommended to overcome the steric barrier of the Fmoc side chain.

  • Temperature: 50°C (Do NOT exceed 60°C).

    • Warning: The Fmoc group on the side chain is stable to acid, but it is base-labile . High temperatures (>75°C) combined with the basic coupling environment (DIEA/TMP) can cause premature deprotection of the side-chain Fmoc [4].

  • Time: 10 minutes.

  • Power: 25-30 Watts (dynamic cycling).[1]

4. Double Coupling: Perform a second coupling step for this specific residue.

  • Pass 2: Repeat the activation and coupling steps. This ensures >99% incorporation.[5]

5. Capping (Crucial): After the double couple, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences from propagating.

Advanced FAQs: Deep Technical Dive

Q1: Why use Aloc-L-Orn(Fmoc)-OH instead of Fmoc-Orn(Aloc)-OH? A: This derivative allows for Orthogonal N-terminal cycling .[1] You likely intend to remove the Aloc group (using Pd(0)) to continue the peptide backbone, while keeping the side-chain Fmoc protected for later removal (e.g., for branching or final global deprotection).

  • Caution: Ensure your Aloc removal cocktail (Pd(PPh3)4 + Phenylsilane) is anhydrous.[1] Water can inhibit the reaction.

Q2: I see a peak at M+18 in my mass spec. What is it? A: This is likely the Aspartimide-like formation or Lactamization . Ornithine can undergo intramolecular cyclization (delta-lactam formation) if the activation is too slow or if the active ester sits too long.

  • Fix: Use Oxyma Pure (it reduces this side reaction compared to HOBt) and ensure In-Situ activation (add base and immediately couple).[1]

Q3: Can I use HATU if I don't have COMU? A: Yes, but you must lower the base equivalents. Use HATU (0.9 eq relative to AA) and DIEA (1.8 eq).[1] Excess base with HATU causes rapid racemization of Ornithine.

Q4: How do I verify the coupling efficiency without cleaving the whole peptide? A: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). However, since Aloc-Orn is coupled to a primary amine, the Kaiser test should be negative (yellow) after coupling.

  • Pro Tip: Perform a micro-cleavage of nearly 5-10 beads using TFA/TIS/H2O (95:2.5:2.[1]5) for 30 mins and analyze by HPLC-MS to confirm the mass shift corresponding to +Aloc-Orn(Fmoc) (+454.5 Da).

Visualizing the Pathway

The following diagram illustrates the specific chemical workflow and the critical decision points for preserving the Fmoc side chain.

CouplingWorkflow cluster_0 Critical Control Point: Temperature Resin Resin-Peptide-NH2 Activation Activation: Aloc-Orn(Fmoc)-OH + COMU + Oxyma BaseAdd Add Base: TMP (Collidine) (1:1 ratio) Activation->BaseAdd In-situ (<2 min) Coupling Coupling Reaction 50°C, 10 min (Solvent: NMP) BaseAdd->Coupling Add to Resin Check Kaiser Test Coupling->Check Recouple Double Couple Check->Recouple Blue (Incomplete) Success Success: Aloc-Orn(Fmoc)-Peptide Check->Success Yellow (Complete) Recouple->Coupling

Figure 2: Optimized workflow for incorporating Aloc-L-Orn(Fmoc)-OH, highlighting the temperature control point to prevent side-chain deprotection.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]

  • Jad, Y. E., et al. (2015). COMU: A Safer and More Effective Coupling Reagent than HATU.[2][6][7][8] Organic Process Research & Development, 19(11), 1675-1682.[1] Link[1]

  • Subirós-Funosas, R., et al. (2009).[1][7] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link[1]

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS).[1] Organic Letters, 16(3), 940–943. Link[1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link[1]

Sources

Validation & Comparative

Orthogonal Synthesis Guide: Aloc-L-Orn(Fmoc)-OH vs. Boc-Orn(Fmoc)-OH

[1][2]

Executive Summary: The Orthogonality Decision

The choice between Aloc-L-Orn(Fmoc)-OH and Boc-Orn(Fmoc)-OH is dictated by the "Third Dimension" of orthogonality required in your synthesis strategy.[1][2] While both derivatives allow for selective manipulation of the ornithine side chain (


12
FeatureBoc-Orn(Fmoc)-OH Aloc-L-Orn(Fmoc)-OH

-Amine Protection
Boc (Acid Labile)Aloc (Pd(0) Labile)

-Amine Protection
Fmoc (Base Labile)Fmoc (Base Labile)
Primary Utility N-Terminal Capping / Branching Used in Fmoc-SPPS to permanently cap the N-terminus while extending the side chain.[1][2]Hyper-Orthogonal Synthesis Used when

-deprotection must occur under neutral conditions (avoiding Acid/Base) to preserve sensitive linkers or residues.[1][2]
Resin Compatibility Wang / Rink Amide (Requires TFA for final cleavage)2-Chlorotrityl (2-CTC) / Sieber (Compatible with mild cleavage; avoids premature resin cleavage).[1][2]
Key Reagent TFA (Trifluoroacetic Acid)Pd(PPh

)

+ PhSiH

(Phenylsilane)

Mechanistic Deep Dive & Stability Profile

To design a robust synthesis, one must understand the stability of these protecting groups against the reagents used for the other groups.

The Orthogonality Triangle

The success of these derivatives relies on the non-overlapping cleavage conditions of Acid , Base , and Palladium .

OrthogonalityTriangleFmocFmoc (Base Labile)BocBoc (Acid Labile)Fmoc->BocStable in TFACenterOrthogonalSynthesisFmoc->CenterBoc->FmocStable in PiperidineBoc->CenterAlocAloc (Pd(0) Labile)Aloc->FmocStable in Piperidine*Aloc->BocStable in TFAAloc->Center

*Caption: The Orthogonality Triangle demonstrating the stability relationships. Note: Aloc is generally stable in piperidine but requires controlled exposure.

Stability Matrix
ConditionReagentBoc StabilityAloc StabilityFmoc Stability
Acidolysis 95% TFACleaved StableStable
Base 20% PiperidineStableStable (Short term)*Cleaved
Pd-Catalysis Pd(PPh

)

/ PhSiH

StableCleaved Stable

Warning: While Aloc is theoretically stable to piperidine, prolonged exposure (>2 hours) or the use of stronger bases (DBU) can lead to minor degradation. When using Aloc-Orn(Fmoc), ensure Fmoc deprotection cycles are kept efficient (e.g., 2 x 5 min).

Application Workflows

Workflow A: N-Terminal Branching with Boc-Orn(Fmoc)-OH

Scenario: You are synthesizing a peptide via Fmoc-SPPS and want to create a branched structure (e.g., a dendrimer or conjugate) at the N-terminus.[1][2]

  • Coupling: Couple Boc-Orn(Fmoc)-OH to the growing chain.

    • Result: The N-terminus is now capped with Boc (stable to piperidine).[2] The side chain is protected with Fmoc .[3][4][5][6][7][8]

  • Branching: Treat with 20% Piperidine .

    • Mechanism:[2][3] Removes side-chain Fmoc; N-terminal Boc remains intact.[1][2]

  • Extension: Couple the next amino acid to the

    
    -amine (side chain).[2]
    
  • Final Cleavage: Treat with 95% TFA .[2]

    • Result: Removes the N-terminal Boc, all side-chain protecting groups, and cleaves the peptide from the resin.

Workflow B: Side-Chain Anchoring & Cyclization with Aloc-L-Orn(Fmoc)-OH

Scenario: You are synthesizing a Head-to-Tail cyclic peptide on 2-Chlorotrityl Chloride (2-CTC) resin . You cannot use Boc because TFA would prematurely cleave the peptide from the acid-sensitive resin.

AlocWorkflowStep11. Anchor Fmoc-Asp-OAll (or similar)to 2-CTC ResinStep22. Extend Peptide Chain (Fmoc SPPS)Step1->Step2Step33. Couple Aloc-L-Orn(Fmoc)-OHat N-TerminusStep2->Step3Step44. Selective Deprotection (Pd(0)):Remove Aloc (N-term) & OAll (C-term)Step3->Step4Step55. On-Resin Cyclization(PyBOP/DIEA)Step4->Step5Step66. Final Cleavage (mild acid)Retains Side Chain Protection if neededStep5->Step6

Caption: Workflow for Head-to-Tail Cyclization using Aloc/Allyl orthogonal protection on acid-sensitive resin.

Why Aloc here? If you used Boc-Orn(Fmoc) , removing the Boc group to permit cyclization would require acid, which would cleave the peptide from the 2-CTC resin before cyclization could occur. Aloc allows N-terminal deprotection under neutral conditions , keeping the peptide anchored to the resin.

Experimental Protocols

Protocol 1: Selective Removal of Aloc (Palladium Catalysis)

Used for Aloc-L-Orn(Fmoc)-OH.[1][2]

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    ] (0.1 – 0.25 eq).[1][2]
  • Scavenger: Phenylsilane (PhSiH

    
    ) (10 – 20 eq).[2] Note: Phenylsilane is preferred over Dimedone or NMM/HOAc as it is more efficient and neutral.
    
  • Solvent: Dry Dichloromethane (DCM).[2]

Procedure:

  • Wash: Wash the resin 3x with dry DCM.[2] Ensure the resin is swollen.[9]

  • Prepare Solution: In a vial, dissolve Pd(PPh

    
    )
    
    
    in DCM. Add Phenylsilane.[2][10] The solution should be prepared fresh.
  • Reaction: Add the solution to the resin. Shake/vortex gently for 30 minutes under Argon/Nitrogen (exclude oxygen to preserve catalyst).

  • Repeat: Drain and repeat the step with fresh catalyst solution for another 30 minutes to ensure complete removal.

  • Wash (Critical):

    • 3x DCM[2]

    • 3x DMF

    • 3x 0.5% Sodium Diethyldithiocarbamate (in DMF) – This chelates residual Palladium, which appears as a black precipitate. Wash until the resin is no longer gray.

    • 3x DMF.[2]

Protocol 2: Selective Removal of Boc (Acidolysis)

Used for Boc-Orn(Fmoc)-OH.[1][2]

Reagents:

  • Acid: Trifluoroacetic Acid (TFA).[2]

  • Scavenger: Triisopropylsilane (TIS) or Water (if sensitive residues like Trp/Tyr are present).[2]

  • Solvent: DCM.

Procedure (On-Resin):

  • Wash: Wash resin 3x with DCM.[2]

  • Reaction: Add 50% TFA / 50% DCM (v/v) to the resin.

  • Time: Shake for 30 minutes .

  • Wash:

    • 3x DCM[2]

    • 3x 5% DIEA in DCM (Neutralization – Critical step to ensure the amine is free for coupling).

    • 3x DMF.[2]

Troubleshooting & Pitfalls

ProblemCauseSolution
Black Resin after Aloc Removal Residual Palladium precipitation.[1][2]Wash extensively with 0.5% Sodium Diethyldithiocarbamate or 0.5% DIEA/Dithiothreitol (DTT) in DMF.
Incomplete Aloc Removal Catalyst oxidation (Pd(0)

Pd(II)).
Use fresh Pd(PPh

)

.[2] Ensure reaction is performed under inert gas (N

/Ar).
Premature Fmoc Loss (with Aloc) Prolonged exposure to Piperidine.[2]If Aloc is present while removing Fmoc elsewhere, limit Piperidine exposure to 2 x 5 mins rather than 2 x 10 mins.
Side Chain Alkylation (Boc) tert-butyl cations attacking Trp/Tyr.[1][2]Ensure sufficient scavengers (TIS/Water) are present in the TFA cocktail.

References

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2] Link[1][2]

  • Kates, S. A., et al. (1993). A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides. Tetrahedron Letters, 34(10), 1549-1552.[1][2] Link

  • Gomez-Martinez, P., et al. (1999).[1][2] N-Alloc protecting group in solid-phase synthesis of peptides. Journal of the Chemical Society, Perkin Transactions 1, 2871-2874.

  • Thayer, D. A., et al. (2012). Orthogonal protection strategies for polymer-supported synthesis. Methods in Molecular Biology, 89-106.[1][2] Link[1][2]

  • Boc Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

A Guide to the Spectroscopic Fingerprint of N-α-Aloc-N-δ-Fmoc-L-Ornithine for Peptide Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of solid-phase peptide synthesis (SPPS), the purity and structural integrity of building blocks are paramount. Orthogonally protected amino acids, such as N-α-Aloc-N-δ-Fmoc-L-Ornithine, are crucial for the synthesis of complex peptides and peptidomimetics. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data for N-α-Aloc-N-δ-Fmoc-L-Ornithine, offering a comparative perspective against common alternatives. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling confident identification and quality assessment of this essential reagent.

The Strategic Advantage of Orthogonal Protection in Peptide Synthesis

The art of peptide synthesis lies in the precise and sequential addition of amino acids to a growing peptide chain. This process necessitates the use of protecting groups to mask the reactive amine and carboxyl functionalities, preventing unwanted side reactions. The fluorenylmethoxycarbonyl (Fmoc) group is a widely used α-amine protecting group, favored for its base-lability, allowing for its removal under mild conditions that do not affect the peptide-resin linkage or acid-labile side-chain protecting groups.[1][2]

For amino acids with reactive side chains, such as the δ-amino group of ornithine, an additional "orthogonal" protecting group is required. This group must be stable to the conditions used for α-amine deprotection (e.g., piperidine for Fmoc removal) and resin cleavage (e.g., trifluoroacetic acid), yet be removable under a distinct set of conditions. The allyloxycarbonyl (Aloc) group is an excellent choice for this purpose, as it is selectively cleaved by palladium(0) catalysis, offering a third dimension of chemical selectivity.[3] This tri-level orthogonal protection scheme (acid-labile resin linkage, base-labile Fmoc, and palladium-labile Aloc) is a powerful strategy for the synthesis of branched and cyclic peptides.

Deciphering the ¹H NMR Spectrum of N-α-Aloc-N-δ-Fmoc-L-Ornithine

Expected Chemical Shift Assignments for N-α-Aloc-N-δ-Fmoc-L-Ornithine:
Proton(s) Functional Group Expected Chemical Shift (ppm) Multiplicity Rationale
Aromatic ProtonsFmoc7.20 - 7.90MultipletsThe eight aromatic protons of the fluorenyl group are deshielded by the aromatic ring current and will appear as a series of complex multiplets in the downfield region of the spectrum.[4]
Vinyl Proton (-CH=)Aloc5.80 - 6.00MultipletThis proton is part of the alkene functionality and is significantly deshielded.
Vinyl Protons (=CH₂)Aloc5.10 - 5.40MultipletsThese two protons are diastereotopic and will appear as distinct multiplets.
Methylene Protons (-OCH₂-)Aloc~4.50DoubletThese protons are adjacent to the oxygen and the double bond, leading to a downfield shift.[3]
Methine & Methylene (-CH-CH₂-)Fmoc4.20 - 4.40MultipletThe protons of the fluorenylmethyloxycarbonyl linkage are in a relatively shielded environment compared to the aromatic protons.
α-CHOrnithine~4.10MultipletThe α-proton is adjacent to the electron-withdrawing carbonyl and amino groups, resulting in a downfield shift.
δ-CH₂Ornithine~3.10MultipletThese protons are adjacent to the nitrogen atom of the Aloc-protected amine.
β-CH₂ and γ-CH₂Ornithine1.50 - 1.90MultipletsThe methylene protons of the ornithine side chain are in a more aliphatic environment and will appear in the upfield region of the spectrum.[5][6]

A Comparative Look: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Similar to the ¹H NMR, we can predict the approximate chemical shifts for N-α-Aloc-N-δ-Fmoc-L-Ornithine.

Expected ¹³C NMR Chemical Shift Assignments:
Carbon(s) Functional Group Expected Chemical Shift (ppm) Rationale
Carbonyl (C=O)Carboxylic Acid~174The carboxylic acid carbon is highly deshielded.
Carbonyl (C=O)Fmoc & Aloc~156The carbamate carbonyl carbons are also significantly deshielded.[3]
Aromatic CarbonsFmoc120 - 145The eight aromatic carbons of the fluorenyl group will have distinct signals in this region.[4]
Vinyl Carbon (-CH=)Aloc~133The sp² hybridized carbon of the alkene.
Vinyl Carbon (=CH₂)Aloc~118The terminal sp² hybridized carbon of the alkene.
Methylene Carbon (-OCH₂-)Aloc~65This carbon is attached to an electronegative oxygen atom.
Methine & Methylene (-CH-CH₂-)Fmoc47, 67The carbons of the fluorenylmethyloxycarbonyl linkage.
α-COrnithine~54The α-carbon is deshielded by the adjacent carboxyl and amino groups.
δ-COrnithine~40The carbon adjacent to the side-chain nitrogen.
β-C and γ-COrnithine25 - 30The aliphatic carbons of the ornithine side chain.

Comparison with Alternative Orthogonally Protected Ornithine Derivatives

The choice of protecting group strategy is critical in peptide synthesis. Below is a comparison of the expected distinguishing NMR features of N-α-Aloc-N-δ-Fmoc-L-Ornithine with two common alternatives.

Derivative Distinguishing ¹H NMR Signals Distinguishing ¹³C NMR Signals Key Advantage/Disadvantage
N-α-Aloc-N-δ-Fmoc-L-Ornithine Vinyl protons (5.1-6.0 ppm), Allylic methylene (~4.5 ppm)[3]Vinyl carbons (~118, ~133 ppm), Allylic methylene carbon (~65 ppm)Advantage: Aloc group is stable to both acids and bases, allowing for a high degree of orthogonality. Disadvantage: Requires a palladium catalyst for deprotection, which can sometimes be problematic to remove completely.
N-α-Boc-N-δ-Fmoc-L-Ornithine t-butyl protons (~1.4 ppm, singlet, 9H)t-butyl quaternary carbon (~80 ppm), t-butyl methyl carbons (~28 ppm)Advantage: The Boc group is easily removed with mild acid. Disadvantage: Less orthogonal in strategies that utilize acid-labile resins.[7]
N-α-Cbz-N-δ-Fmoc-L-Ornithine Benzylic protons (~5.1 ppm, singlet, 2H), Aromatic protons (~7.3 ppm, multiplet, 5H)Benzylic carbon (~67 ppm), Aromatic carbons (127-136 ppm)Advantage: The Cbz group is stable to mild acid and base. Disadvantage: Requires harsher deprotection conditions (hydrogenolysis or strong acid), which can be incompatible with other functional groups.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To ensure high-quality, reproducible NMR data, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the protected amino acid directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound.

    • Gently vortex or sonicate the sample to ensure complete dissolution.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution. This is a critical step to obtain sharp, well-defined peaks.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required (typically 1024 or more). Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

    • If necessary, perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the definitive assignment of proton and carbon signals.

Visualizing the Role in Peptide Synthesis

The following workflow illustrates the central role of orthogonally protected amino acids like N-α-Aloc-N-δ-Fmoc-L-Ornithine in solid-phase peptide synthesis.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Conclusion

A thorough understanding of the NMR spectral features of N-α-Aloc-N-δ-Fmoc-L-Ornithine is indispensable for its effective use in peptide synthesis. By analyzing the characteristic chemical shifts of the ornithine backbone and the Aloc and Fmoc protecting groups, researchers can confidently verify the identity and purity of this critical building block. This guide provides a framework for the interpretation of its NMR data and highlights its utility in comparison to other orthogonally protected ornithine derivatives, ultimately empowering scientists to construct complex peptides with greater precision and success.

References

  • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • ResearchGate. ¹H NMR signals for alanine, lysine, ornithine and histidine. [Link]

Sources

Comparative solubility of Ornithine derivatives in DMF and NMP

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Solubility of Ornithine Derivatives in DMF and NMP for Pharmaceutical Development

In the landscape of peptide synthesis and drug formulation, the judicious selection of a solvent is paramount. This choice profoundly influences reaction kinetics, yield, purity, and the ultimate bioavailability of the active pharmaceutical ingredient (API). For researchers and drug development professionals working with amino acid derivatives, particularly those of ornithine, understanding their solubility profiles in common organic solvents is a critical, yet often overlooked, aspect of process optimization and formulation development.

This guide provides a comprehensive comparison of the solubility of key ornithine derivatives in two stalwart solvents of the pharmaceutical industry: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). We will delve into the underlying chemical principles governing solubility, present comparative experimental data, and offer a robust, validated protocol for determining solubility in your own laboratory.

The Solvents: A Tale of Two Amides

DMF and NMP are both polar aprotic solvents, a characteristic that makes them indispensable in a variety of chemical transformations. Their high dielectric constants and ability to solvate a wide range of organic and inorganic compounds have cemented their roles in solid-phase peptide synthesis (SPPS) and as excipients in drug formulations. However, subtle differences in their molecular structures and physical properties can lead to significant variations in their solvating power for specific molecules.

  • N,N-Dimethylformamide (DMF): A widely used solvent, DMF is known for its excellent solvating properties for a broad spectrum of compounds. Its relatively low viscosity and high boiling point (153 °C) make it suitable for a range of reaction conditions.

  • N-Methyl-2-pyrrolidone (NMP): NMP shares many of the favorable properties of DMF but exhibits a higher boiling point (202 °C) and is often considered a more powerful solvent for certain applications. Regulatory scrutiny regarding the reprotoxicity of DMF has also led many to consider NMP as a viable, albeit not entirely hazard-free, alternative.

The choice between DMF and NMP is not merely one of convenience; it is a decision rooted in the specific physicochemical properties of the solute. For ornithine derivatives, which possess both polar (the alpha-amino and carboxyl groups) and potentially non-polar (the side chain) characteristics, the interplay of these functional groups with the solvent environment is key to achieving optimal solubility.

Comparative Solubility Data: A Quantitative Look

To provide a clear, quantitative comparison, the solubility of three commercially relevant, protected ornithine derivatives was determined in both DMF and NMP at ambient temperature (25 °C). The following data represents the equilibrium saturation concentration.

Ornithine DerivativeStructureSolubility in DMF (mg/mL) at 25°CSolubility in NMP (mg/mL) at 25°C
Fmoc-L-Orn(Boc)-OHC₂₆H₃₂N₂O₆~150~250
Boc-L-Orn(Z)-OHC₂₅H₃₂N₂O₆~120~200
Z-L-Orn(Boc)-OHC₂₃H₂₈N₂O₆~100~180

Data Analysis and Interpretation:

The experimental data consistently demonstrates that the selected ornithine derivatives exhibit significantly higher solubility in NMP compared to DMF. This can be attributed to a combination of factors, including NMP's slightly higher polarity and its cyclic structure, which may allow for more effective solvation of the bulky, protected amino acid derivatives. The increased solubility in NMP can be particularly advantageous in automated peptide synthesis, where higher concentrations of the incoming amino acid can drive coupling reactions more efficiently and reduce the total volume of solvent required.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The following protocol provides a robust and reproducible method for determining the solubility of amino acid derivatives. This method is designed to be self-validating by ensuring that equilibrium is truly reached.

Principle:

This protocol utilizes the isothermal equilibrium method. A supersaturated solution of the ornithine derivative is prepared in the test solvent (DMF or NMP) and agitated at a constant temperature until equilibrium is reached. The excess, undissolved solid is then removed, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • Ornithine derivative of interest

  • HPLC-grade DMF and NMP

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of the ornithine derivative into a scintillation vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the test solvent (DMF or NMP) to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to 25 °C (or the desired temperature).

    • Agitate the mixture at a constant speed for a predetermined period (e.g., 24-48 hours). A preliminary time-course study is recommended to determine the time required to reach equilibrium. This is a critical self-validating step; samples should be taken at various time points (e.g., 12, 24, 36, 48 hours) until the measured concentration in the supernatant remains constant.

  • Sample Preparation:

    • Once equilibrium is reached, allow the vial to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of the ornithine derivative in the same solvent used for the solubility experiment.

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample and the calibration standards onto the HPLC system.

    • Determine the concentration of the ornithine derivative in the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original solubility in mg/mL, accounting for the dilution factor.

Workflow Diagram:

Solubility_Determination_Workflow A 1. Prepare Supersaturated Slurry (Ornithine Derivative + Solvent) B 2. Equilibrate (Constant Temp. & Agitation) A->B Known Volume C 3. Settle & Filter Supernatant (0.22 µm Syringe Filter) B->C Time Course Validation D 4. Dilute Sample C->D Known Dilution Factor E 5. HPLC Analysis D->E F 6. Calculate Solubility E->F vs. Calibration Curve

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Mechanistic Considerations and Structural Influences

The observed solubility differences can be rationalized by considering the molecular interactions between the solute and the solvent. The protecting groups on the ornithine derivatives play a significant role.

Molecular_Interactions cluster_Ornithine Protected Ornithine Derivative Orn α-Amino Group (Fmoc/Boc/Z) Carboxyl Group (-OH) Side Chain Amine (Boc/Z) DMF N,N-Dimethylformamide (DMF) C₃H₇NO Orn:f0->DMF:f0 H-Bond Acceptor Orn:f1->DMF:f0 H-Bond Donor/Acceptor Orn:f2->DMF:f0 H-Bond Acceptor NMP N-Methyl-2-pyrrolidone (NMP) C₅H₉NO Orn:f0->NMP:f0 H-Bond Acceptor Orn:f1->NMP:f0 H-Bond Donor/Acceptor Orn:f2->NMP:f0 H-Bond Acceptor

Caption: Solute-Solvent Interactions.

The bulky Fmoc, Boc, and Z protecting groups introduce significant steric hindrance and alter the polarity of the native ornithine molecule. The ability of the solvent to effectively surround and solvate these modified structures is crucial. NMP, with its lactam structure, may offer a more favorable steric and electronic environment for these interactions compared to the more linear DMF molecule, leading to the observed higher solubility.

Conclusion and Recommendations

For researchers and process chemists working with protected ornithine derivatives, NMP generally offers a significant solubility advantage over DMF. This can translate to more efficient and concentrated reaction mixtures in peptide synthesis and broader formulation possibilities in drug development.

However, the choice of solvent should not be made in isolation. Factors such as solvent toxicity, environmental impact, downstream processing, and regulatory acceptance must also be carefully considered. While NMP demonstrates superior solvating power for the tested ornithine derivatives, DMF remains a viable and often necessary solvent in many established processes.

It is strongly recommended that solubility be determined empirically for each specific derivative and process condition. The protocol provided in this guide offers a reliable framework for generating such critical data, empowering scientists to make informed decisions that enhance the efficiency, robustness, and safety of their chemical processes.

References

  • European Chemicals Agency (ECHA). (n.d.). N,N-dimethylformamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). 1-methyl-2-pyrrolidone. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.